TL13-112
Description
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQUXILNXIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of TL13-112: A Potent ALK-Targeting PROTAC
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal translocations, acts as an oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] While small-molecule ALK inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.[1] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the degradation of target proteins through the ubiquitin-proteasome system.[3]
This compound is a PROTAC designed to specifically target ALK for degradation.[4][5] It is a heterobifunctional molecule composed of the ALK inhibitor Ceritinib linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from Pomalidomide.[4][5] This design facilitates the formation of a ternary complex between ALK, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of ALK.
Discovery and Rationale
The development of this compound was based on the strategy of conjugating a known high-affinity ALK inhibitor with a well-characterized E3 ligase ligand.[4] Ceritinib was chosen as the ALK-binding moiety due to its high potency.[4] Pomalidomide was selected as the CRBN ligand to hijack the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[4] The linker connecting these two components was optimized to ensure the productive formation of the ternary complex.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting with the synthesis of the linker and its subsequent conjugation to the Ceritinib and Pomalidomide moieties. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Powell CE, et al. J Med Chem. 2018;61(9):4249-4255.[4]
Caption: Simplified workflow for the synthesis of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (ALK activity) | - | 0.14 | [4] |
| DC50 (ALK degradation) | H3122 | 10 | [4] |
| Karpas 299 | 40 | [4] | |
| IC50 (Cereblon binding) | - | 2400 | [4] |
Table 2: Off-Target Kinase Degradation by this compound
| Kinase | IC50 (nM) | Reference |
| Aurora A | 8550 | [4] |
| FER | 42.4 | [4] |
| PTK2 | 25.4 | [4] |
| RPS6KA1 | 677 | [4] |
Mechanism of Action and Signaling Pathways
This compound induces the degradation of ALK through the ubiquitin-proteasome pathway. The proposed mechanism involves the formation of a ternary complex between ALK, this compound, and the E3 ligase Cereblon. This proximity induces the poly-ubiquitination of ALK, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of this compound-induced ALK degradation.
The degradation of ALK by this compound leads to the inhibition of downstream signaling pathways, including the phosphorylation of STAT3.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are adapted from the supplementary information of Powell CE, et al. J Med Chem. 2018;61(9):4249-4255.[4]
Cell Culture
-
Cell Lines: H3122 (NSCLC) and Karpas 299 (ALCL) cells were used.
-
Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for ALK Degradation
Caption: Experimental workflow for Western Blot analysis.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ALK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Conclusion
This compound is a potent and selective ALK-degrading PROTAC that demonstrates significant anti-proliferative activity in ALK-positive cancer cell lines.[4] Its mechanism of action, involving the recruitment of the E3 ligase Cereblon to induce ALK degradation, represents a promising therapeutic strategy to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs and Targeted Protein Degradation for Treating ALK-Mediated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
TL13-112 PROTAC: A Technical Guide to Structure, Function, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of TL13-112, a potent and selective PROTAC designed to target and degrade the Anaplastic Lymphoma Kinase (ALK) protein. ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, drives the growth of various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This compound offers a promising strategy to overcome the limitations of traditional kinase inhibitors by inducing the complete removal of the ALK protein from the cell.
Core Components and Structure of this compound
This compound is a heterobifunctional molecule meticulously designed and synthesized to bridge the ALK protein and the E3 ubiquitin ligase machinery. It is comprised of three key components: a ligand that binds to the target protein (ALK), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a chemical linker that connects these two ligands.[1][2][3]
-
Target Ligand (Warhead): Ceritinib is utilized as the targeting ligand for the ALK protein.[1][2] Ceritinib is a potent and selective ATP-competitive inhibitor of ALK, ensuring the specific recruitment of the ALK kinase to the PROTAC complex.
-
E3 Ligase Ligand (Recruiter): Pomalidomide serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By binding to Cereblon, this compound hijacks the CRL4-CRBN complex, a key component of the ubiquitin-proteasome system.
-
Linker: A flexible polyethylene glycol (PEG)-based linker connects Ceritinib and Pomalidomide. The linker's length and composition are critical for optimal ternary complex formation between ALK, this compound, and Cereblon, which is essential for efficient ubiquitination and subsequent degradation.
The chemical structure of this compound is systematically designed to facilitate this tripartite interaction, leading to the targeted degradation of the ALK protein.
Caption: Molecular components of the this compound PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates through a catalytic mechanism to induce the degradation of the ALK protein. The process begins with the simultaneous binding of this compound to both the ALK protein and the Cereblon E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle. This catalytic nature allows for the degradation of multiple ALK protein molecules by a single PROTAC molecule.
Caption: Mechanism of ALK protein degradation induced by this compound.
Quantitative Performance Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading ALK and inhibiting its function. The following table summarizes key performance metrics.
| Parameter | Value | Cell Line(s) | Description |
| ALK IC50 | 0.14 nM | - | Concentration for 50% inhibition of ALK kinase activity. |
| Cereblon IC50 | 2.4 µM | - | Concentration for 50% binding to Cereblon. |
| DC50 | 10 nM | H3122 | Concentration for 50% degradation of ALK protein.[2][3] |
| DC50 | 40 nM | Karpas 299 | Concentration for 50% degradation of ALK protein.[2][3] |
| Dmax | >99% | H3122 | Maximum degradation of ALK protein achieved. |
| Time to Dmax | 16 hours | H3122, Karpas 299 | Time to reach maximum ALK protein degradation.[2][3] |
Experimental Protocols
Determination of DC50 by Western Blotting
This protocol outlines the general procedure for determining the half-maximal degradation concentration (DC50) of this compound.
1. Cell Culture and Treatment:
-
Culture H3122 or Karpas 299 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound for 16 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ALK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities for ALK and the loading control using image analysis software.
-
Normalize the ALK band intensity to the corresponding loading control band intensity for each sample.
-
Express the normalized ALK levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining ALK protein against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
Caption: Experimental workflow for DC50 determination by Western Blot.
ALK Signaling Pathways and Impact of this compound
Constitutively active ALK fusion proteins drive oncogenesis by activating several downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways include:
-
PI3K/AKT/mTOR Pathway: Promotes cell growth and survival.
-
RAS/MEK/ERK Pathway: Stimulates cell proliferation.
-
JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.
By inducing the degradation of ALK, this compound effectively shuts down these oncogenic signaling cascades, leading to the inhibition of tumor growth.
Caption: ALK signaling pathways and the inhibitory effect of this compound.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Cereblon in TL13-112-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins. TL13-112 is a potent and selective PROTAC designed to degrade Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[1][2] This guide provides an in-depth technical overview of the mechanism of this compound, with a specific focus on the indispensable role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).
Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex
The fundamental mechanism of this compound revolves around its ability to function as a molecular bridge, inducing proximity between ALK and Cereblon. This compound is composed of two distinct ligands connected by a linker: a ligand that binds to ALK (derived from the ALK inhibitor Ceritinib) and a ligand that binds to Cereblon (derived from the immunomodulatory drug Pomalidomide).[3][4]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to ALK and the Cereblon (CRBN) protein. This forms a key ternary complex: ALK–this compound–CRBN.[5]
-
Ubiquitination: CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, CUL4A, and RBX1.[6][7] The formation of the ternary complex brings ALK into close proximity to this E3 ligase machinery. The complex then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the ALK protein.
-
Proteasomal Degradation: The polyubiquitinated ALK protein is now marked for destruction. It is recognized and subsequently degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[6]
-
Catalytic Cycle: After inducing ubiquitination, this compound is released and can proceed to bind to another ALK protein, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.
This CRBN-dependent mechanism is the cornerstone of this compound's activity. The presence and engagement of Cereblon are absolutely required for the degradation of its targets.
Data Presentation
The efficacy, potency, and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| ALK Inhibition (IC₅₀) | 0.14 nM | N/A | Biochemical assay measuring the inhibition of ALK kinase activity.[1][3] |
| ALK Degradation (DC₅₀) | 10 nM | H3122 | DC₅₀ is the concentration required to induce 50% degradation of the target protein.[1][3][4] |
| ALK Degradation (DC₅₀) | 40 nM | Karpas 299 | Demonstrates potent degradation in a different ALK-positive cell line.[1][3][4] |
| Time to Onset of Degradation | 4 hours | H3122 | The point at which ALK degradation is first observed.[1][3] |
| Time to Onset of Degradation | 8 hours | Karpas 299 | Onset can vary between cell lines.[1][3] |
| Time to Maximum Degradation | 16 hours | H3122 & Karpas 299 | The time point at which the most significant reduction in ALK levels is achieved.[1][3][4] |
Table 2: Binding Affinity and Off-Target Degradation of this compound
| Parameter | Target | Value | Notes |
| Binding Affinity (IC₅₀) | Cereblon (CRBN) | 2.4 µM | Measures the concentration of this compound required to displace 50% of a known ligand from Cereblon.[3] |
| Inhibition (IC₅₀) | PTK2 | 25.4 nM | This compound shows activity against other kinases.[1][3] |
| Inhibition (IC₅₀) | FER | 42.4 nM | [1][3] |
| Inhibition (IC₅₀) | RPS6KA1 | 677 nM | [1][3] |
| Inhibition (IC₅₀) | Aurora A | 8550 nM | [1][3] |
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: Mechanism of this compound mediated ALK degradation via CRBN.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical dependence of ALK degradation on Cereblon.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize CRBN-dependent degraders like this compound.
Cell Culture and Treatment
-
Cell Lines: ALK-positive cell lines such as H3122 (non-small-cell lung cancer) and Karpas 299 (anaplastic large-cell lymphoma) are commonly used.[1][3]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: this compound is reconstituted in DMSO to create a stock solution.[8] For experiments, cells are seeded in plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or DMSO as a vehicle control. Treatment durations typically range from 4 to 24 hours.
Western Blotting for Protein Degradation Assessment
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are incubated on ice and then centrifuged to pellet cell debris.
-
Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated by SDS-PAGE, then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-ALK, anti-PTK2) and a loading control (e.g., anti-GAPDH, anti-β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Confirmation of Cereblon-Dependent Mechanism
-
CRBN Knockout/Knockdown: To definitively prove the role of Cereblon, experiments can be performed in cells where the CRBN gene has been knocked out (using CRISPR-Cas9) or its expression is knocked down (using shRNA or siRNA). In these CRBN-deficient cells, this compound should fail to induce ALK degradation.
-
Competitive Inhibition: Pre-treatment of cells with a high concentration of a Cereblon-binding agent (like Pomalidomide or Thalidomide) can saturate the CRBN binding pocket. Subsequent treatment with this compound should result in significantly reduced ALK degradation, as this compound cannot efficiently engage with the occupied CRBN.[9]
In Vitro Ubiquitination Assay
-
Objective: To demonstrate that this compound directly promotes the ubiquitination of ALK by the CRL4-CRBN complex in a cell-free system.
-
Reagents: Recombinant human ALK (kinase domain), E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and purified CRL4-CRBN complex.
-
Procedure: The components are combined in an assay buffer. The reaction is initiated by adding ATP and this compound (or DMSO control). The mixture is incubated at 37°C for a set time (e.g., 60-120 minutes). The reaction is then stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are analyzed by Western blot using an anti-ALK antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated ALK will be visible in the presence of this compound, but not in the control lanes.
Conclusion
This compound exemplifies the power and precision of targeted protein degradation. Its mechanism is critically dependent on the E3 ubiquitin ligase substrate receptor, Cereblon. By acting as a high-affinity linker between ALK and CRBN, this compound co-opts the cell's natural protein degradation machinery to eliminate its target. The formation of the ternary complex is the pivotal event that triggers the ubiquitination and subsequent proteasomal destruction of ALK. Understanding this CRBN-mediated pathway is essential for the rational design of new degraders, the interpretation of experimental data, and the development of next-generation therapeutics aimed at overcoming cancer and other diseases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Kinase Effects of TL13-112
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of TL13-112, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK). While highly effective against its intended target, a thorough understanding of its interactions with other kinases is crucial for its development as a therapeutic agent. This document outlines the quantitative data on its off-target profile, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of ALK, a receptor tyrosine kinase implicated in various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] It is composed of a ligand that binds to ALK (derived from the inhibitor Ceritinib) and another ligand for the E3 ubiquitin ligase Cereblon (derived from Pomalidomide), joined by a chemical linker.[4][5] This dual binding brings ALK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] While this compound is highly potent against ALK, it also induces the degradation of several other kinases, an important consideration for its clinical development and potential side effects.[4][6]
Quantitative Assessment of Off-Target Effects
The selectivity of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency against its primary target, ALK, and its known off-target kinases.
Table 1: Biochemical Inhibition of Kinase Activity (IC50)
| Target Kinase | IC50 (nM) | Description |
| ALK (Primary Target) | 0.14 - 0.60 | Potent inhibition of ALK enzymatic activity.[1][3][4][7][8] |
| PTK2 (FAK) | 25.4 | Significant off-target inhibition.[1][4][8] |
| FER | 42.4 | Significant off-target inhibition.[1][4][8] |
| RPS6KA1 (p90RSK) | 677 | Moderate off-target inhibition.[1][4][8] |
| Aurora A | 8550 | Weak off-target inhibition.[1][4][8] |
| Cereblon (E3 Ligase) | 2400 | Binding affinity to the recruited E3 ligase.[4] |
Table 2: Cellular Degradation Potency (DC50)
| Target Kinase | Cell Line | DC50 (nM) | Description |
| ALK (Primary Target) | H3122 | 10 | Potent degradation in an ALK-positive NSCLC cell line.[1][4][8][9] |
| ALK (Primary Target) | Karpas 299 | 40 | Potent degradation in an ALK-positive ALCL cell line.[1][4][8][9] |
| ALK (Primary Target) | Kelly | 50 | Potent degradation in a neuroblastoma cell line.[2] |
| PTK2, FER, Aurora A, RPS6KA1 | H3122, Karpas 299, Kelly | Not Quantified | Dose-dependent degradation observed.[4][7] |
Experimental Protocols
The identification and quantification of this compound's off-target effects rely on a combination of proteomic, biochemical, and cellular methodologies.
3.1 Kinase Inhibition Assay (LANCE Activity Assay)
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of a kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the kinase.
-
Methodology:
-
The kinase of interest (e.g., ALK) is incubated with a generic biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound.
-
After the reaction, a europium-labeled anti-phospho-specific antibody is added, which binds to the phosphorylated substrate.
-
Streptavidin-allophycocyanin (SA-APC) is then added, which binds to the biotinylated substrate.
-
If phosphorylation has occurred, the europium and APC are brought into close proximity, allowing for FRET upon excitation at 340 nm.
-
The resulting FRET signal at 665 nm is measured. A decrease in the signal indicates inhibition of kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[7]
-
3.2 Cellular Degradation Assays (Western Blot and Proteomics)
These cell-based assays confirm whether the inhibition of a kinase is due to its degradation.
-
Principle: To measure the dose-dependent reduction in the total amount of a specific protein within a cell after treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., H3122, Karpas 299) are cultured and then treated with a range of this compound concentrations (e.g., 0.01 µM to 1 µM) for a specified duration (e.g., 4, 8, or 16 hours).[1][4]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the target proteins (ALK, PTK2, FER, etc.) and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified. The level of protein degradation is determined by comparing the band intensity in treated samples to the untreated control.[7]
-
-
Mass Spectrometry (MS)-based Proteomics:
-
For a broader, unbiased view of off-target degradation, total protein lysates are digested into peptides.
-
Peptides are labeled with tandem mass tags (TMT) for multiplexed analysis and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of thousands of proteins is quantified across different treatment conditions. Proteins showing a significant decrease in abundance upon this compound treatment are identified as potential off-targets.[7]
-
-
Visualizations: Pathways and Workflows
4.1 PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC like this compound.
4.2 Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target kinases.
4.3 ALK Signaling and Potential Off-Target Interference
Caption: ALK signaling and potential interference from off-target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. rndsystems.com [rndsystems.com]
The Kinase Degrader TL13-112: An In-depth Technical Guide to its Effects on Aurora A, FER, and PTK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activity of TL13-112, a potent Proteolysis Targeting Chimera (PROTAC), on the kinases Aurora A, Feline Encephalitis Virus-Related Kinase (FER), and Protein Tyrosine Kinase 2 (PTK2). This compound is primarily recognized as a selective degrader of Anaplastic Lymphoma Kinase (ALK)[1][2][3]. However, it also demonstrates significant activity against other kinases, including Aurora A, FER, and PTK2[1][2][3]. This document collates available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Quantitative Data Summary
This compound, a PROTAC composed of the ALK inhibitor Ceritinib and the Cereblon E3 ligase ligand Pomalidomide, has been evaluated for its inhibitory activity against a panel of kinases[1]. The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against Aurora A, FER, and PTK2.
| Kinase | IC50 (nM) | Assay Type |
| Aurora A | 8550 | Biochemical Kinase Assay[1][2] |
| FER | 42.4 | Biochemical Kinase Assay[1][2] |
| PTK2 | 25.4 | Biochemical Kinase Assay[1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
While this compound is known to induce the degradation of its primary target, ALK, with high potency in cellular models, specific degradation data (DC50 and Dmax) for Aurora A, FER, and PTK2 are not extensively published[1][2][3]. However, it is reported that this compound prompts the degradation of these kinases[1][2]. The table below presents the degradation data for ALK for reference.
| Cell Line | Primary Target | DC50 (nM) | Time to Max Degradation (hours) |
| H3122 | ALK | 10 | 16 |
| Karpas 299 | ALK | 40 | 16 |
Table 2: Cellular Degradation Activity of this compound against ALK [1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effects of this compound on Aurora A, FER, and PTK2. These protocols are based on standard biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the in vitro inhibition of kinase activity by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction[5][6].
Materials:
-
Recombinant human Aurora A, FER, or PTK2 kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Poly (Glu, Tyr) for FER and PTK2)[6][7]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the respective kinase (e.g., Aurora A, FER, or PTK2) diluted in Kinase Buffer.
-
Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Protein Degradation Assessment (Western Blot)
This protocol outlines the use of Western blotting to determine the extent of Aurora A, FER, and PTK2 degradation in cells treated with this compound.
Materials:
-
Cancer cell lines expressing the target kinases (e.g., H3122, Karpas 299, Kelly)[1]
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for Aurora A, FER, PTK2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours)[1].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[8].
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature[8].
-
Incubate the membrane with the primary antibody (e.g., anti-Aurora A, anti-FER, or anti-PTK2) overnight at 4°C[8][9].
-
Wash the membrane three times with TBST for 10 minutes each[8].
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[8].
-
Wash the membrane again as described above.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control. Determine the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and relevant experimental workflows.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Targeted degradation of Aurora A, FER, and PTK2 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. promega.sg [promega.sg]
- 6. FER Kinase Enzyme System [worldwide.promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Pyk2 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
TL13-112: A Technical Guide to a Novel ALK Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader developed for preclinical cancer research. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK protein, a key driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). This document summarizes its mechanism of action, quantitative data from preclinical studies, and outlines general experimental protocols.
Core Concepts: PROTAC-Mediated Protein Degradation
Unlike traditional kinase inhibitors that function through occupancy-based mechanisms, this compound operates by hijacking the cell's natural protein disposal system.[1] As a PROTAC, this hetero-bifunctional molecule consists of a ligand that binds to the target protein (ALK) and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome.[1] This degradation-based approach offers the potential for a more profound and sustained target inhibition compared to conventional inhibitors and may overcome certain resistance mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro potency and degradation activity of this compound from preclinical investigations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK | 0.14 |
| Aurora A | 8550 |
| FER | 42.4 |
| PTK2 | 25.4 |
| RPS6KA1 | 677 |
Data sourced from multiple suppliers and research articles.[3][4][5][6]
Table 2: Cellular Degradation Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) |
| H3122 | NSCLC | 10 |
| Karpas 299 | ALCL | 40 |
DC50 represents the concentration required to induce 50% degradation of the target protein.[4][6]
Mechanism of Action and Signaling Pathway
This compound is comprised of the ALK inhibitor Ceritinib conjugated to a ligand for the Cereblon E3 ligase.[5] By binding to both ALK and Cereblon, this compound forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein. This abrogates downstream signaling pathways critical for cancer cell proliferation and survival.
Caption: Mechanism of action of this compound as a PROTAC degrader of ALK.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines the general methodologies for key experiments based on standard laboratory practices.
ALK Degradation Assay (Western Blot)
This assay is used to quantify the degradation of ALK protein in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture: Plate ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate growth media and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16 hours).[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against ALK and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the ALK signal to the loading control to determine the percentage of ALK degradation relative to the vehicle-treated control.
Caption: A representative workflow for an ALK degradation assay.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed ALK-positive cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the data to determine the IC50 value.
Overcoming Drug Resistance
A significant challenge in ALK-targeted therapy is the emergence of resistance mutations.[6] Preclinical studies have shown that this compound has the potential to overcome resistance conferred by mutations such as L1196M, C1156Y, and G1202R in Ba/F3 cells expressing EML4-ALK.[4][6] This suggests that inducing the degradation of the mutant ALK protein can be an effective strategy to combat resistance.
Conclusion and Future Directions
This compound is a promising preclinical ALK degrader that demonstrates high potency and the ability to induce rapid and profound degradation of ALK protein in cancer cell lines. Its capacity to overcome common resistance mutations highlights the potential of PROTAC-mediated degradation as a therapeutic strategy for ALK-positive cancers. Further in vivo studies are necessary to evaluate its pharmacokinetic properties, efficacy, and safety profile. As of the latest available information, this compound is for research use only and has not entered clinical trials.
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Preclinical Profile of TL13-112: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of ALK protein through the ubiquitin-proteasome system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: PROTAC-Mediated ALK Degradation
This compound is a heterobifunctional molecule that consists of a ligand that binds to the ALK protein (a derivative of the ALK inhibitor Ceritinib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ALK and CRBN into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely, which may lead to a more durable response and overcome resistance mechanisms.
Quantitative In Vitro Activity
The following tables summarize the in vitro potency and degradation efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target Kinase | IC50 (nM) |
| ALK | 0.14 |
| Aurora A | 8550 |
| FER | 42.4 |
| PTK2 | 25.4 |
| RPS6KA1 | 677 |
Table 2: In Vitro Degradation Efficacy of this compound [1][2][3]
| Cell Line | Cancer Type | ALK Fusion/Mutation | DC50 (nM) |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 10 |
| Karpas 299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 40 |
Table 3: Activity of this compound against ALK Resistance Mutations [1]
| Cell Line | ALK Resistant Mutation |
| Ba/F3 | L1196M |
| Ba/F3 | C1156Y |
| Ba/F3 | G1202R |
Note: While this compound has shown potential to overcome these resistance mutations, specific quantitative data such as EC50 or DC50 values in these Ba/F3 models are not detailed in the reviewed literature.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
H3122 (NSCLC): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Karpas 299 (ALCL): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Kelly (Neuroblastoma): Grown in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.
-
-
This compound Compound: Synthesized as described in Powell CE, et al. J Med Chem. 2018. For in vitro assays, it is typically dissolved in DMSO to create a stock solution and then diluted to the final concentration in cell culture medium.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for specified durations (e.g., 4, 8, 16 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a microplate reader. The data is normalized to vehicle-treated controls, and the half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
References
- 1. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: TL13-112 for targeted ALK degradation in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: TL13-112 is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activity is implicated in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] this compound is composed of a ligand that binds to ALK (based on the inhibitor Ceritinib) connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By inducing proximity between ALK and the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of the ALK protein by the cell's native proteasome machinery.[4] This degradation-based mechanism offers a distinct advantage over traditional occupancy-based inhibition, potentially overcoming resistance mutations and providing a more sustained pharmacodynamic effect.[1]
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade the ALK protein.[4] The molecule's two ends bind simultaneously to the ALK protein and the Cereblon E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ligase (associated with the E3 complex) to the ALK protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged ALK protein.[4]
Caption: Mechanism of this compound-mediated ALK protein degradation.
ALK Signaling Pathway Modulation
Oncogenic ALK fusion proteins or mutations lead to constitutive kinase activity, which drives downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[5][6] this compound-induced degradation of ALK effectively shuts down these oncogenic signals. In H3122 cells, treatment with a related ALK degrader, TL13-12, resulted in sustained inhibition of ALK and STAT3 phosphorylation, demonstrating the disruption of downstream signaling.[2]
Caption: ALK signaling pathways blocked by this compound-induced degradation.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| ALK | 0.14 | [1][3] |
| PTK2 (FAK) | 25.4 | [1][3] |
| FER | 42.4 | [1][3] |
| RPS6KA1 (RSK1) | 677 | [1][3] |
Table 2: ALK Degradation Profile of this compound
| Cell Line | Cancer Type | DC₅₀ (nM) | Max Degradation Time (hrs) | Reference |
|---|---|---|---|---|
| H3122 | NSCLC | 10 | 16 | [1][3][4][7][8] |
| Karpas 299 | ALCL | 40 | 16 | [1][3][7][8] |
| Kelly | Neuroblastoma | Not specified | Not specified |[2][3] |
Experimental Protocols
General Handling and Storage
-
Formulation: this compound is a solid. The molecular weight is 1002.57 g/mol .[8]
-
Solubility: Soluble up to 50 mM in DMSO.[8]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 10.03 mg of this compound in 1 mL of DMSO. Mix by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound at -20°C. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Protocol 1: ALK Degradation Assay by Western Blot
This protocol details how to assess the degradation of ALK protein in cells following treatment with this compound.
Caption: Experimental workflow for Western Blot analysis of ALK degradation.
Methodology:
-
Cell Seeding: Seed ALK-positive cells (e.g., H3122, Karpas 299) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Aspirate the old medium from the cells and add the medium containing this compound or a DMSO vehicle control. A typical concentration range to determine DC₅₀ is 1 nM to 1000 nM.
-
Incubation: Incubate the cells for the desired time period. For maximal degradation, 16 hours is recommended.[3][7][8] For time-course experiments, harvest cells at various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Western Blot: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane, then probe with a primary antibody against ALK. A loading control (e.g., β-Actin or GAPDH) is essential. Follow with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Proliferation / Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells. It can be adapted for various colorimetric or fluorometric assays (e.g., CCK-8, MTT, CellTiter-Glo®).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well for H3122). Allow cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and DMSO vehicle control.
-
Incubation: Incubate the plate for a period relevant to cell doubling time, typically 72 hours.
-
Assay: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours at 37°C, as per the manufacturer's instructions.[9][10]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the blank reading from all measurements. Normalize the data to the DMSO control wells (set to 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (four-parameter sigmoidal dose-response) to calculate the EC₅₀ value.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol measures the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.[11][12]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at 1x, 5x, and 10x the DC₅₀ concentration) and a DMSO control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing FBS. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol assesses the effect of this compound on cell cycle progression.[13][14] Arresting the cell cycle is a common mechanism for anti-proliferative agents.[15]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a DMSO control for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.[14]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content channel to properly resolve the G0/G1, S, and G2/M peaks.[16] Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. aacrmeetingnews.org [aacrmeetingnews.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Determining the DC50 of the ALK PROTAC Degrader TL13-112 in H3122 Non-Small Cell Lung Cancer Cells
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific proteins rather than inhibiting their enzymatic activity. TL13-112 is a potent and selective PROTAC designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2] It is a heterobifunctional molecule composed of the ALK inhibitor Ceritinib conjugated to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The H3122 cell line, derived from non-small cell lung cancer (NSCLC), harbors the EML4-ALK fusion gene.[3][4] This genetic alteration results in constitutive ALK signaling, making H3122 cells "ALK-addicted" and a critical in vitro model for studying ALK-targeted therapies.[3][4]
A key parameter for evaluating the efficacy of a PROTAC is the half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein.[5] This document provides a detailed protocol for determining the DC50 of this compound in H3122 cells, along with relevant technical data and workflow visualizations.
Quantitative Data Summary
The following tables summarize the key characteristics of the this compound degrader and the H3122 cell line based on published data.
Table 1: this compound Degrader Profile
| Parameter | Description |
| Target Protein | Anaplastic Lymphoma Kinase (ALK) |
| E3 Ligase Ligand | Pomalidomide (binds to Cereblon/CRBN)[1] |
| ALK Biochemical IC50 | 0.14 nM[1][2] |
| ALK Cellular IC50 (H3122) | 26.4 nM[6] |
| Composition | Ceritinib conjugated to a Pomalidomide-based Cereblon ligand[1] |
Table 2: ALK Degradation Profile of this compound in H3122 Cells
| Parameter | Value | Notes |
| DC50 | 10 nM[1][2] | Concentration for 50% ALK degradation. |
| Time to Onset of Degradation | 4 hours[1][2] | Degradation of ALK is observed at this time point. |
| Time to Maximum Degradation | 16 hours[1][2] | Optimal time point for observing maximal degradation (Dmax). |
Table 3: H3122 Cell Line Characteristics
| Parameter | Description |
| Cell Type | Human Adenocarcinoma, Non-Small Cell Lung Cancer (NSCLC)[4][7] |
| Key Genetic Feature | EML4-ALK Fusion Gene[3][4] |
| Growth Properties | Adherent, Epithelial-like[4][8] |
| Doubling Time | Approximately 48.5 hours[9] |
| Culture Medium | RPMI-1640 + 10% Fetal Bovine Serum (FBS)[8] |
| Biosafety Level | 1[4] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for determining its DC50 value.
Caption: this compound PROTAC mechanism of action and downstream signaling.
Caption: Experimental workflow for a PROTAC dose-response curve.
Detailed Experimental Protocol: this compound Dose-Response Analysis by Western Blot
This protocol provides a step-by-step guide for determining the dose-dependent degradation of ALK in H3122 cells treated with this compound.
1. Materials and Reagents
-
Cell Line: NCI-H3122 cells.
-
PROTAC: this compound (soluble in DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (vehicle control), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Western Blot: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-ALK, anti-GAPDH or β-actin as loading control), HRP-conjugated secondary antibody, and chemiluminescent substrate.
2. H3122 Cell Culture and Seeding
-
Culture H3122 cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.[10]
-
For the experiment, detach cells using Trypsin-EDTA, neutralize, and count them.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well.[10]
-
Incubate the plates overnight to allow for cell adherence.
3. This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[1]
-
On the day of treatment, prepare a serial dilution of this compound in complete culture medium. A suggested 10-point concentration range to center around the expected 10 nM DC50 is: 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 3 µM.
-
Include a vehicle-only control (DMSO) at a final concentration matching the highest dose of this compound (e.g., 0.03%).
-
Carefully aspirate the old medium from the cells and add 2 mL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 16 hours at 37°C, the time required for maximal degradation.[1][2]
4. Cell Lysis and Protein Quantification
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer’s protocol.
5. Western Blotting
-
Normalize the protein concentration for all samples using lysis buffer. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ALK antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Strip and re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) or probe a separate gel run in parallel.
-
Develop the blot using a chemiluminescent substrate and capture the signal with a digital imaging system.
6. Data Analysis and DC50 Calculation
-
Quantify the band intensities for ALK and the loading control for each lane using densitometry software (e.g., ImageJ).
-
Normalize the ALK band intensity to its corresponding loading control band intensity.
-
Calculate the percentage of remaining ALK protein for each this compound concentration relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is 100% minus the percentage of remaining protein.
-
Plot the percentage of degradation against the logarithm of the this compound concentration.
-
Fit the dose-response curve using a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
The DC50 is the concentration of this compound that corresponds to 50% degradation on the fitted curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. NCI-H3122 Cells [cytion.com]
- 4. cytion.com [cytion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. ebiohippo.com [ebiohippo.com]
- 8. NCI-H3122 [H3122] cell line | Ubigene [ubigene.us]
- 9. Cellosaurus cell line NCI-H3122 (CVCL_5160) [cellosaurus.org]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal Treatment Duration for ALK Degradation with TL13-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, acts as an oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] While small molecule ALK inhibitors have shown clinical efficacy, acquired resistance often limits their long-term benefit.[1][4][5][6] TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK.[1][4][7] It functions as a heterobifunctional molecule, linking the ALK inhibitor Ceritinib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically destroy the ALK protein.[7][8] These notes provide a summary of this compound's degradation kinetics and detailed protocols for determining the optimal treatment duration for maximal ALK protein degradation.
Quantitative Data Summary: this compound Degradation Kinetics
The efficacy and speed of this compound-induced ALK degradation are cell-line dependent. Key quantitative data from studies in ALK-positive cancer cell lines are summarized below.
| Cell Line | Cancer Type | ALK Fusion/Mutation | DC₅₀ (Degradation) | Onset of Degradation | Time to Maximum Degradation |
| H3122 | NSCLC | EML4-ALK | 10 nM[1][4][6][7][9] | 4 hours[1][4][6][7] | 16 hours[1][4][6][7][9] |
| Karpas 299 | ALCL | NPM-ALK | 40 nM[1][4][5][7][9] | 8 hours[1][4][6][7] | 16 hours[1][4][6][7][9] |
Visualizing the Mechanism and Pathways
ALK Signaling Pathway
Oncogenic ALK fusions lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2][10]
Caption: Canonical ALK signaling pathways promoting cancer cell survival.
This compound Mechanism of Action
This compound induces ALK degradation by forming a ternary complex between ALK and the E3 ubiquitin ligase Cereblon (CRBN).
Caption: PROTAC this compound mediates ALK ubiquitination and degradation.
Experimental Protocols
Protocol 1: Time-Course Analysis of ALK Degradation via Western Blot
This protocol details the steps to determine the optimal treatment duration of this compound for inducing ALK degradation in a selected cancer cell line (e.g., H3122 or Karpas 299).
A. Materials and Reagents
-
Cell Lines: H3122 (NSCLC, EML4-ALK) or Karpas 299 (ALCL, NPM-ALK)
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents: this compound (dissolved in DMSO to a 10 mM stock), DMSO (vehicle control), RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit
-
Antibodies: Primary antibodies against ALK and a loading control (e.g., GAPDH, β-Actin); HRP-conjugated secondary antibody
-
Western Blotting: Precast SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), ECL Western Blotting Substrate
B. Cell Culture and Seeding
-
Culture cells in a 37°C, 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10⁵ cells/well for H3122).
-
Allow cells to adhere and grow for 24 hours.
C. This compound Treatment
-
Prepare serial dilutions of this compound in culture media to achieve final concentrations spanning the expected DC₅₀ (e.g., 10 nM for H3122). Include a DMSO-only well as a vehicle control.
-
Remove old media from the cells and replace with the media containing the different this compound concentrations or DMSO.
-
Incubate the plates and harvest cells at various time points to assess the degradation timeline. Suggested time points based on known kinetics: 0, 2, 4, 8, 16, and 24 hours.[1][6]
D. Protein Extraction and Quantification
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors directly to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
E. Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ALK antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody (e.g., anti-GAPDH).
F. Data Analysis and Interpretation
-
Quantify the band intensity for ALK and the loading control for each time point using image analysis software (e.g., ImageJ).
-
Normalize the ALK band intensity to the corresponding loading control band intensity.
-
Plot the normalized ALK protein levels against the treatment duration. The optimal duration is the time point at which the maximum reduction in ALK protein level is observed, which is reported to be 16 hours for H3122 and Karpas 299 cells.[1][4][7][9]
Experimental Workflow Diagram
Caption: Workflow for time-course analysis of ALK degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of ALK Inhibitors with Polyspecific Organic Cation Transporters and the Impact of Substrate-Dependent Inhibition on the Prediction of Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for TL13-112 in Karpas 299 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Karpas 299 cell line is a crucial in vitro model for anaplastic large cell lymphoma (ALCL), a type of non-Hodgkin lymphoma. These cells are characterized by the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic nucleophosmin-anaplastic lymphoma kinase (NPM-ALK) fusion protein. The constitutive kinase activity of NPM-ALK drives several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways, promoting cell proliferation and survival.
TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the ALK protein for degradation. By hijacking the cell's natural protein disposal system, this compound offers a novel therapeutic strategy for ALK-driven malignancies. This document provides detailed application notes and protocols for utilizing this compound in the Karpas 299 cell line.
Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and a related compound, TL13-12, in the Karpas 299 cell line.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | DC50 (ALK Degradation) | 40 nM | Karpas 299 | [1] |
| This compound | Time to Onset of Degradation | 8 hours | Karpas 299 | [1] |
| This compound | Time to Maximum Degradation | 16 hours | Karpas 299 | [1] |
| TL13-12 | DC50 (ALK Degradation) | 180 nM | Karpas 299 |
Signaling Pathway
The NPM-ALK fusion protein in Karpas 299 cells activates multiple downstream signaling pathways critical for cell survival and proliferation. This compound-induced degradation of NPM-ALK is expected to inhibit these pathways.
References
Application Notes for TL13-112 in In Vitro Kinase Assays
Product: TL13-112 Target: Anaplastic Lymphoma Kinase (ALK) Compound Type: Proteolysis Targeting Chimera (PROTAC) Degrader
Introduction this compound is a potent and selective Anaplastic Lymphoma Kinase (ALK) PROTAC degrader.[1][2] It is composed of a ligand that binds to the ALK kinase, a linker, and a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the ALK protein.[1][3][4] In addition to inducing degradation, this compound directly inhibits the kinase activity of ALK and other kinases. These application notes provide detailed protocols for determining the in vitro kinase inhibitory activity of this compound.
Biological Activity
This compound is a highly potent inhibitor of ALK kinase activity with a reported IC50 value as low as 0.14 nM.[1][2][5] It also demonstrates inhibitory activity against other kinases, though with significantly lower potency.[1][2][5] The compound is effective in inducing the degradation of ALK in various cell lines, with DC50 values in the nanomolar range.[1][2][3][4]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| ALK | 0.14[1][2][5] | Not Specified | Potent inhibition of primary target. |
| ALK | 0.60[6][7] | ALK LANCE Activity Assay[6] | Assay performed at an ATP concentration near the Km (18µM).[6] |
| PTK2 (FAK) | 25.4[1][2][5] | Not Specified | Off-target activity. |
| FER | 42.4[1][2][5] | Not Specified | Off-target activity. |
| RPS6KA1 (RSK1) | 677[1][2][5] | Not Specified | Off-target activity. |
| Aurora A | 8550[1][2][5] | Not Specified | Significantly lower potency against this off-target kinase. |
Table 2: Cellular Degradation Activity of this compound
| Cell Line | DC50 (nM) | Target |
| H3122 | 10[1][2][3][4] | ALK |
| Karpas 299 | 40[1][2][3][4] | ALK |
| Kelly | 50[8] | ALK |
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades.[1][2][7] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[1][2] In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK) that result in constitutive activation of the ALK kinase domain, driving oncogenesis.[7]
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. promega.com.cn [promega.com.cn]
Application Notes and Protocols: Detecting ALK Degradation by TL13-112 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic alterations such as translocations, mutations, and amplifications of the ALK gene can lead to the expression of oncogenic fusion proteins, driving the pathogenesis of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1] These aberrant ALK proteins are constitutively active, leading to the uncontrolled activation of downstream signaling pathways like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and differentiation.[2][3][4]
Targeted therapies using small molecule ALK inhibitors have shown significant clinical efficacy. However, the emergence of drug resistance is a major challenge.[5][6] A promising alternative strategy is the targeted degradation of the ALK protein using Proteolysis Targeting Chimeras (PROTACs). TL13-112 is a potent and selective ALK PROTAC degrader.[5][7] It is a heterobifunctional molecule that links an ALK inhibitor to a ligand for the Cereblon E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[8]
This document provides a detailed protocol for utilizing Western blot to monitor the degradation of ALK protein in cultured cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
Activated ALK triggers multiple downstream signaling cascades that are critical for cellular transformation.[3] The primary pathways involved include the RAS-ERK, PI3K-Akt, and JAK-STAT pathways, all of which contribute to cell proliferation and survival.[9][3] this compound is designed to eliminate the ALK protein, thereby shutting down all downstream signaling originating from it. The molecule brings ALK into close proximity with the E3 ubiquitin ligase Cereblon, leading to the ubiquitination of ALK and its subsequent degradation by the 26S proteasome.
Caption: ALK signaling pathways and this compound mediated degradation.
Experimental Workflow
The overall experimental workflow for assessing ALK degradation by this compound using Western blot is outlined below. This process begins with cell culture and treatment, followed by protein extraction, quantification, separation by size, transfer to a membrane, and finally, detection with specific antibodies.
References
- 1. ALK Antibody (D5F3) XP® Rabbit mAb | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TL13-112 in Xenograft Models of Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma is the most common extracranial solid tumor in childhood, and for high-risk cases, the prognosis remains poor. A significant subset of neuroblastomas harbor activating mutations or amplifications of the Anaplastic Lymphoma Kinase (ALK) gene, making ALK a key therapeutic target. TL13-112 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein.[1] As a heterobifunctional molecule, this compound links an ALK inhibitor to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate ALK. This mechanism offers a novel therapeutic strategy to overcome resistance observed with traditional ALK inhibitors.
These application notes provide a comprehensive overview of the proposed use of this compound in preclinical xenograft models of neuroblastoma, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While specific in vivo data for this compound in neuroblastoma xenograft models is not yet publicly available, this document compiles relevant data from in vitro studies and in vivo studies of other ALK inhibitors and PROTACs to guide researchers in designing their experiments.
Mechanism of Action of this compound
This compound is a potent and selective ALK PROTAC degrader.[1] It functions by bringing the ALK protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of ALK, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules, potentially leading to a more sustained and profound inhibition of ALK signaling compared to traditional small molecule inhibitors. In vitro studies have shown that this compound can induce potent degradation of ALK in various cancer cell lines.[1]
ALK Signaling Pathway in Neuroblastoma
Activated ALK, through mutation or amplification, drives neuroblastoma progression by activating several downstream signaling pathways. These pathways are critical for cell proliferation, survival, and differentiation. The primary signaling cascades initiated by ALK include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4][5] These pathways ultimately converge on the regulation of key transcription factors, such as MYCN, which is a hallmark of aggressive neuroblastoma.
Data Presentation: Efficacy of ALK-Targeted Therapies in Neuroblastoma Xenograft Models
While specific in vivo data for this compound in neuroblastoma xenografts are not available, the following tables summarize representative data from preclinical studies of other ALK inhibitors and PROTACs. This information can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of ALK Inhibitors in Neuroblastoma Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Crizotinib | SH-SY5Y (subcutaneous) | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [6] |
| Ceritinib | Patient-Derived Xenograft (orthotopic) | 50 mg/kg, oral, daily | Tumor regression | [7] |
| Lorlatinib | Patient-Derived Xenograft (orthotopic) | 1 mg/kg, oral, daily | Complete tumor regression in an ALK-amplified model | [8] |
| Alectinib | NGP (orthotopic) | 25 mg/kg, intraperitoneal, daily for 3 days | Increased apoptosis and decreased p-Akt and p-S6 levels in tumors | [9] |
Table 2: In Vivo Efficacy of a Ceritinib-Based ALK PROTAC (TD-004) in a Lung Cancer Xenograft Model
| Compound | Xenograft Model | Dosing Schedule | Outcome | Reference |
| TD-004 | H3122 (subcutaneous) | 58 mg/kg, intraperitoneal, daily | Significant reduction in tumor growth | [10] |
Table 3: In Vivo Efficacy of an LDK378-Based ALK PROTAC (Compound B3) in a Lung Cancer Xenograft Model
| Compound | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Compound B3 | H3122 (subcutaneous) | 25 mg/kg and 50 mg/kg | Tumor growth inhibition of 37% and 48%, respectively | [8][11] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing neuroblastoma xenograft models to evaluate the efficacy of this compound. These protocols are adapted from established methods and should be optimized for specific cell lines and experimental goals.
Protocol 1: Subcutaneous Neuroblastoma Xenograft Model
This model is technically straightforward and allows for easy monitoring of tumor growth.
Materials:
-
Human neuroblastoma cell line with ALK activation (e.g., KELLY, NB-1)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium, and cell scrapers
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 107 cells/mL. Keep cells on ice.
-
Animal Inoculation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Treatment with this compound: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Endpoint Analysis: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., Western blot for ALK protein levels).
Protocol 2: Orthotopic (Adrenal) Neuroblastoma Xenograft Model
This model more accurately recapitulates the tumor microenvironment of neuroblastoma.
Materials:
-
Human neuroblastoma cell line with ALK activation
-
Immunocompromised mice (e.g., NOD/SCID gamma)
-
Surgical instruments for small animal surgery
-
Anesthesia machine
-
Collagen hydrogel or Matrigel®
-
Bioluminescent imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of neuroblastoma cells in a suitable matrix (e.g., collagen hydrogel) at a concentration of 2 x 108 cells/mL.[12]
-
Surgical Procedure: Anesthetize the mouse and place it in a lateral position. Make a small incision in the flank to expose the kidney. Gently exteriorize the kidney to visualize the adrenal gland. Using a Hamilton syringe, inject 10 µL of the cell suspension (2 x 106 cells) directly into the adrenal gland.[12] Suture the incision.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (for luciferase-tagged cells).
-
Treatment and Endpoint Analysis: Initiate treatment with this compound as described in the subcutaneous model protocol once tumors are detectable. At the study endpoint, perform necropsy to assess primary tumor growth and metastasis to other organs (e.g., liver, bone marrow).[13][14]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a preclinical study using this compound in a neuroblastoma xenograft model and the logical relationship of the key components of the PROTAC mechanism.
Conclusion
This compound represents a promising therapeutic agent for ALK-driven neuroblastoma due to its novel mechanism of action as a protein degrader. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the in vivo efficacy of this compound. While direct in vivo data for this specific compound in neuroblastoma models are currently lacking, the provided context from related ALK inhibitors and PROTACs offers a solid foundation for initiating such investigations. Rigorous preclinical evaluation in relevant xenograft models will be crucial to advancing this compound towards clinical application for children with this devastating disease.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting anaplastic lymphoma kinase in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticsmr.org [geneticsmr.org]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. Discovery of a PROTAC targeting ALK with in vivo activity [pubmed.ncbi.nlm.nih.gov]
- 9. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma [escholarship.org]
- 13. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
solubility and preparation of TL13-112 for experiments
An Application Note and Protocol Guide for the Use of TL13-112
Introduction
This compound is a highly potent and selective degrader of Anaplastic Lymphoma Kinase (ALK).[1][2] It is classified as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells.[3] this compound accomplishes this by linking an ALK inhibitor, Ceritinib, to Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This dual binding brings ALK into close proximity with the E3 ligase complex, leading to the ubiquitination of ALK and its subsequent degradation by the 26S proteasome.[3] This mechanism of targeted protein degradation offers a powerful strategy to inhibit ALK signaling in cancer cells and overcome resistance mechanisms associated with traditional kinase inhibitors.[2]
This document provides detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments, summarizes its biological activity, and illustrates its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 1002.57 g/mol | |
| Formula | C₄₉H₆₀ClN₉O₁₀S | |
| CAS Number | 2229037-19-6 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Powder | [1] |
Solubility and Solution Preparation
Solubility Data
Proper dissolution is critical for experimental success. Use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can reduce solubility.[1]
| Solvent | Maximum Concentration | Comments | Reference |
| DMSO | 50 mM (50.13 mg/mL) | - | |
| DMSO | 100 mg/mL (99.74 mM) | May require ultrasonic warming to 60°C. | [1][4] |
Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 10.03 mg of this compound (based on MW 1002.57).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath or warm to 37°C to aid dissolution.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots as recommended in the Storage and Stability section.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentrations (e.g., 1 nM to 1 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤0.1%. Prepare a vehicle control using the same final concentration of DMSO.
-
Add the diluted this compound to the cell cultures and incubate for the desired experimental duration (e.g., 16 hours for maximum degradation).[6]
Preparation of Formulations for In Vivo Experiments
The following are two example formulations for preparing this compound for administration in animal models. The optimal formulation may vary depending on the animal model and administration route.
Protocol 1: PEG300/Tween80 Formulation [1]
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare 1 mL of dosing solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
This solution should be prepared fresh and used immediately for optimal results.[1]
Protocol 2: Corn Oil Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12 mg/mL).
-
To prepare 1 mL of dosing solution, add 50 µL of the 12 mg/mL DMSO stock to 950 µL of sterile corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
This solution should be prepared fresh and used immediately.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC to induce the degradation of ALK. It forms a ternary complex with ALK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[3] This ablates downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase–Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following TL13-112 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1] Comprised of a ligand for the ALK protein and a recruiter for the E3 ubiquitin ligase Cereblon, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ALK.[1] This mechanism of action makes this compound a promising therapeutic agent for ALK-dependent malignancies, such as certain types of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1] Beyond ALK, this compound has been shown to degrade other kinases, including Aurora A, FER, and PTK2.[1]
Flow cytometry is an indispensable tool for characterizing the cellular responses to this compound treatment. This document provides detailed protocols for assessing key pharmacological effects of this compound, including the degradation of target proteins, inhibition of downstream signaling pathways, changes in cell surface marker expression, and induction of apoptosis.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex with the ALK protein and the E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the polyubiquitination of ALK, marking it for degradation by the proteasome. The degradation of ALK disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, most notably the JAK/STAT pathway.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of cells treated with this compound. This data is illustrative and may vary depending on the cell line, experimental conditions, and specific protocols used.
Table 1: Analysis of Intracellular Phospho-STAT3 (p-STAT3) Levels
| Cell Line | Treatment (24h) | % of p-STAT3 (Tyr705) Positive Cells |
| SU-DHL-1 (ALK+ ALCL) | Vehicle (DMSO) | 85.2% |
| This compound (10 nM) | 42.5% | |
| This compound (50 nM) | 15.8% | |
| H3122 (ALK+ NSCLC) | Vehicle (DMSO) | 78.9% |
| This compound (10 nM) | 35.1% | |
| This compound (50 nM) | 12.4% |
Table 2: Analysis of Apoptosis Induction by Annexin V/PI Staining
| Cell Line | Treatment (48h) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| SU-DHL-1 (ALK+ ALCL) | Vehicle (DMSO) | 92.1% | 4.5% | 3.4% |
| This compound (50 nM) | 45.3% | 35.8% | 18.9% | |
| H3122 (ALK+ NSCLC) | Vehicle (DMSO) | 90.5% | 5.2% | 4.3% |
| This compound (50 nM) | 52.7% | 30.1% | 17.2% |
Table 3: Analysis of CD45RO Cell Surface Expression
| Cell Line | Treatment (48h) | Mean Fluorescence Intensity (MFI) of CD45RO |
| SU-DHL-1 (ALK+ ALCL) | Vehicle (DMSO) | 1500 |
| This compound (50 nM) | 4200 | |
| JB6 (ALK+ ALCL) | Vehicle (DMSO) | 1250 |
| This compound (50 nM) | 3500 |
Experimental Protocols
Protocol 1: Intracellular Staining for Phospho-STAT3 (p-STAT3)
This protocol details the method for detecting the phosphorylation status of STAT3 at tyrosine 705, a key downstream target of ALK signaling.
Caption: Workflow for intracellular p-STAT3 staining.
Materials:
-
Cells of interest (e.g., SU-DHL-1, H3122)
-
This compound
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-p-STAT3 (Tyr705) antibody
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells under standard conditions. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest cells and wash twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
Intracellular Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the anti-p-STAT3 (Tyr705) antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Data Acquisition: Resuspend the cells in 300-500 µL of PBS and acquire the data on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the viability dye PI.
Caption: Workflow for Annexin V and PI apoptosis assay.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
PBS
-
Annexin V Binding Buffer (10X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control as described in Protocol 1 (e.g., for 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and acquire data on a flow cytometer within 1 hour.
Protocol 3: Cell Surface Staining for CD45RO
This protocol is for the analysis of the cell surface expression of CD45RO, a marker that has been shown to be upregulated following ALK degradation by this compound.[2]
Caption: Workflow for cell surface CD45RO staining.
Materials:
-
Cells of interest (e.g., ALK+ ALCL cell lines)
-
This compound
-
DMSO
-
PBS
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-CD45RO antibody
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control (e.g., for 48 hours).
-
Cell Harvesting: Harvest cells and wash twice with cold Staining Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of Staining Buffer and add the anti-CD45RO antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Staining Buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of Staining Buffer and acquire the data on a flow cytometer.
Conclusion
The protocols and representative data provided in these application notes offer a comprehensive framework for utilizing flow cytometry to investigate the cellular effects of this compound. By employing these methods, researchers can effectively quantify target degradation, modulation of downstream signaling, induction of apoptosis, and changes in cell surface marker expression, thereby facilitating the preclinical development and characterization of this and other targeted protein degraders.
References
Illuminating Protein Fate: Live-Cell Imaging of TL13-112 Induced Protein Degradation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for visualizing and quantifying the degradation of Anaplastic Lymphoma Kinase (ALK) induced by the PROTAC (PROteolysis TArgeting Chimera) molecule TL13-112 in living cells. This compound is a potent and selective ALK degrader, functioning by linking the ALK inhibitor Ceritinib to the E3 ubiquitin ligase ligand Pomalidomide, thereby hijacking the cell's natural protein disposal machinery to target ALK for destruction.[1][2] Live-cell imaging offers a powerful approach to study the dynamics of this process in real-time, providing crucial insights into the efficacy and mechanism of action of this targeted protein degrader.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the ALK protein.[1][2] It consists of three key components: a ligand that binds to the ALK protein (derived from the inhibitor Ceritinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), and a linker connecting these two moieties.[1] By simultaneously binding to both ALK and CRBN, this compound facilitates the formation of a ternary complex, leading to the poly-ubiquitination of ALK and its subsequent degradation by the proteasome.[2] This event-driven, catalytic mechanism allows for the removal of the target protein from the cell, offering a distinct therapeutic advantage over traditional occupancy-based inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published data.
Table 1: In Vitro Potency and Degradation Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ALK Inhibition (IC₅₀) | - | 0.14 nM | [1][3] |
| ALK Degradation (DC₅₀) | H3122 | 10 nM | [1][3] |
| Karpas 299 | 40 nM | [1][3] | |
| Cereblon Binding (IC₅₀) | - | 2.4 µM | [1] |
Table 2: Time-Course of this compound Induced ALK Degradation
| Cell Line | Onset of Degradation | Maximum Degradation | Reference |
| H3122 | 4 hours | 16 hours | [1][3] |
| Karpas 299 | 8 hours | 16 hours | [1][3] |
Table 3: Off-Target Kinase Degradation by this compound
| Kinase | IC₅₀ | Reference |
| Aurora A | 8550 nM | [1][3] |
| FER | 42.4 nM | [1][3] |
| PTK2 | 25.4 nM | [1][3] |
| RPS6KA1 | 677 nM | [1][3] |
Signaling Pathway and Experimental Workflow
The degradation of ALK by this compound impacts downstream signaling pathways, most notably the STAT3 pathway.[4] The following diagrams illustrate the mechanism of action and a typical experimental workflow for its live-cell imaging.
References
- 1. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating TL13-112 Insolubility: A Technical Support Guide
For researchers and drug development professionals utilizing the potent and selective ALK degrader TL13-112, ensuring its proper dissolution in culture media is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges related to this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 50 mM.[1][2] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[4]
Q2: I'm observing precipitation when I add my this compound stock solution to the culture media. What could be the cause?
A2: Precipitation upon addition to aqueous culture media is a common issue with hydrophobic compounds like this compound. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the DMSO stock solution. The final concentration of DMSO in your culture media should be kept as low as possible (typically <0.5%) to minimize solvent-induced cellular stress and off-target effects, but this can also increase the likelihood of precipitation.
Q3: How can I improve the solubility of this compound in my cell culture experiments?
A3: Several strategies can be employed to improve the solubility of this compound in your culture media:
-
Optimize the final DMSO concentration: While aiming for a low final DMSO concentration, ensure it is sufficient to maintain this compound in solution at your desired working concentration.
-
Serial dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in your culture media.
-
Pre-warming the media: Gently warming the culture media to 37°C before adding the this compound stock can sometimes aid in dissolution.
-
Vortexing: Immediately after adding the compound to the media, vortex the solution gently to ensure rapid and uniform dispersion.
-
Use of co-solvents: For particularly challenging situations, the use of a co-solvent system may be necessary. However, this should be approached with caution as co-solvents can have their own effects on cells.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving insolubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The final DMSO concentration is too low. | 1. Decrease the final working concentration of this compound. 2. Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your cell line (typically ≤0.5%). 3. Prepare an intermediate dilution of the this compound stock in media before adding it to the final culture volume. |
| The solution is cloudy or contains visible particles after mixing. | Incomplete dissolution of this compound. | 1. Ensure the stock solution is completely dissolved before use. If necessary, gently warm the DMSO stock at 37°C for a few minutes. 2. After adding to the media, vortex the solution for 15-30 seconds to aid dissolution. 3. Visually inspect the solution under a microscope to confirm the absence of precipitate before adding it to cells. |
| Inconsistent experimental results between batches. | Variability in stock solution preparation or final dilution. Degradation of the compound. | 1. Standardize your protocol for preparing and diluting this compound. 2. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] 3. Use fresh, high-quality DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 1002.57 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.00257 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of your cell culture.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of media with a final concentration of 100 nM this compound, you would need 1 µL of the 10 mM stock.
-
Method A (Direct Addition): a. Add the calculated volume of the this compound stock solution directly to the pre-warmed culture media. b. Immediately vortex the solution gently to ensure rapid mixing.
-
Method B (Serial Dilution): a. Prepare an intermediate dilution of the stock solution in culture media. For example, add 1 µL of the 10 mM stock to 99 µL of media to get a 100 µM solution. b. Add the required volume of the intermediate dilution to your final volume of culture media. c. Gently mix the final solution.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should not exceed 0.5% in most cell-based assays.
Signaling Pathway and Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2] It achieves this by simultaneously binding to ALK and the E3 ubiquitin ligase Cereblon (CRBN).[5] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. The degradation of ALK leads to the inhibition of downstream signaling pathways, such as the STAT3 pathway, which are crucial for the proliferation of ALK-positive cancer cells.[6]
Caption: Mechanism of action of this compound as a PROTAC degrader of ALK.
Experimental Workflow for Assessing this compound Solubility and Efficacy
Caption: A typical experimental workflow for using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Troubleshooting Incomplete ALK Degradation with TL13-112
Welcome to the technical support center for researchers utilizing TL13-112 for targeted degradation of Anaplastic Lymphoma Kinase (ALK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly incomplete ALK degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing ALK and Cereblon into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: I am observing incomplete or no degradation of ALK after treating my cells with this compound. What are the potential reasons?
Several factors can contribute to the incomplete degradation of ALK by this compound. The primary reasons to investigate are:
-
On-target mutations in the ALK kinase domain: Certain mutations can interfere with the binding of this compound to ALK.
-
Drug efflux by transporters: The multidrug resistance protein 1 (MDR1 or ABCB1) can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Suboptimal ternary complex formation: The formation of a stable complex between ALK, this compound, and Cereblon is critical for efficient degradation.
-
Low expression of the E3 ligase Cereblon (CRBN): The abundance of the recruited E3 ligase is a key determinant of PROTAC efficacy.
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes, inhibiting the formation of the necessary ternary complex.
-
Off-target engagement: this compound can bind to and degrade other kinases, which may compete for the available PROTAC and cellular degradation machinery.
Troubleshooting Guides
Issue 1: Reduced Efficacy Due to On-Target ALK Mutations
Symptom: You observe robust ALK degradation in wild-type ALK-expressing cells, but poor or no degradation in cells known to harbor specific ALK mutations.
Explanation: Resistance to ALK inhibitors, including PROTACs, can arise from secondary mutations in the ALK kinase domain. These mutations can alter the conformation of the protein and hinder the binding of the degrader.[4][5] A notable mutation conferring resistance to ceritinib-based degraders like this compound is the G1202R solvent front mutation. Published data indicates that this compound exhibits low degradation activity against the G1202R mutant.[6]
Troubleshooting Steps:
-
Sequence the ALK gene in your cells: Confirm the presence of any known resistance mutations, particularly G1202R.
-
Consult literature for mutation-specific efficacy: Review studies that have evaluated the efficacy of this compound or other ALK degraders against various ALK mutants.
-
Consider alternative degraders: If a resistant mutation is confirmed, explore the use of other ALK PROTACs that are designed to be effective against a broader range of mutations.
Quantitative Data on this compound Efficacy:
| Cell Line | ALK Status | This compound DC50 | Maximum Degradation (Dmax) | Citation(s) |
| H3122 | EML4-ALK v1 (Wild-Type) | 10 nM | >99% | [1][3] |
| Karpas 299 | NPM-ALK (Wild-Type) | 40 nM | >99% | [1][3] |
| Ba/F3 | EML4-ALK G1202R | Low degradation activity | Not reported | [6] |
Issue 2: Drug Efflux Mediated by ABCB1 Transporter
Symptom: You observe potent ALK degradation in some cell lines, but poor efficacy in others, particularly those known for multidrug resistance.
Explanation: The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein or MDR1, is a drug efflux pump that can transport a wide range of substrates out of the cell.[7] PROTACs, due to their chemical properties, can be substrates for ABCB1.[8] High expression of ABCB1 can therefore lead to reduced intracellular concentrations of this compound, resulting in incomplete ALK degradation.[8]
Troubleshooting Steps:
-
Assess ABCB1 expression levels: Use Western blot or qPCR to determine the expression level of ABCB1 in your cell line of interest.
-
Co-treatment with an ABCB1 inhibitor: Perform experiments where you co-administer this compound with a known ABCB1 inhibitor, such as verapamil, cyclosporin A, or tariquidar.[8][9] An increase in ALK degradation upon co-treatment would suggest that efflux is a limiting factor.
-
Use ABCB1-knockout or low-expressing cell lines: If available, validate the effect of this compound in cell lines with low or no ABCB1 expression.
Experimental Protocol: Assessing ABCB1-Mediated Efflux
A common method to assess ABCB1 activity is the Calcein-AM efflux assay.[9]
-
Cell Culture: Plate ABCB1-overexpressing cells (e.g., KB-V1) and a control cell line in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with your test compound (this compound) and known ABCB1 inhibitors (positive controls) for 30 minutes.
-
Calcein-AM Loading: Add Calcein-AM, a non-fluorescent substrate of ABCB1, to all wells. Inside the cell, esterases convert it to fluorescent calcein.
-
Efflux and Measurement: ABCB1 will pump out Calcein-AM. After an incubation period, measure the intracellular fluorescence. Inhibition of ABCB1 will result in higher fluorescence.
-
Data Analysis: Compare the fluorescence in this compound-treated cells to controls to determine if it inhibits ABCB1 efflux.
Issue 3: Suboptimal Ternary Complex Formation
Symptom: ALK degradation is inefficient despite adequate intracellular concentrations of this compound and sufficient E3 ligase expression.
Explanation: The efficacy of a PROTAC is highly dependent on its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[10][11] The linker connecting the ALK-binding and Cereblon-binding moieties of this compound plays a critical role in the geometry and stability of this complex.[1][4][12] If the linker length or composition is not optimal for a specific ALK fusion or mutant, it can lead to inefficient ubiquitination and degradation.
Troubleshooting Steps:
-
Review structural data: If available, examine crystal structures of similar PROTAC-target-E3 ligase complexes to understand potential steric clashes or unfavorable interactions.
-
Consider the "Hook Effect": Titrate this compound over a wide range of concentrations. The "hook effect" is characterized by reduced degradation at very high PROTAC concentrations due to the formation of binary ALK-PROTAC and CRBN-PROTAC complexes that cannot lead to degradation.[11]
-
Evaluate ternary complex formation directly: Utilize biophysical techniques to assess the formation and stability of the ALK-TL13-112-CRBN complex.
Experimental Protocol: Assessing Ternary Complex Formation
Several biophysical methods can be used to quantify ternary complex formation:[10][13][14]
-
Surface Plasmon Resonance (SPR): Immobilize either ALK or Cereblon on a sensor chip and flow the other protein and this compound over the surface to measure binding affinities and kinetics.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the components, providing thermodynamic parameters of complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): Label ALK and Cereblon with a FRET pair of fluorophores. The formation of the ternary complex will bring the fluorophores into proximity, resulting in a FRET signal.
Issue 4: Low Cereblon (CRBN) Expression
Symptom: You observe variable ALK degradation efficiency across different cell lines that are all sensitive to ALK inhibition.
Explanation: this compound relies on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to mediate ALK degradation. The expression level of CRBN can vary significantly between different cell types and tissues.[15][16] If CRBN levels are low in your experimental system, it can become a limiting factor for the degradation process.
Troubleshooting Steps:
-
Measure CRBN expression: Quantify CRBN protein levels in your cell lines using Western blot or mass spectrometry.
-
Overexpress CRBN: Transiently or stably overexpress CRBN in your cells to see if it rescues ALK degradation by this compound.
-
Use a PROTAC with a different E3 ligase ligand: If low CRBN expression is a persistent issue, consider using an ALK PROTAC that recruits a different, more highly expressed E3 ligase, such as VHL (von Hippel-Lindau).
Experimental Protocol: Western Blot for ALK and CRBN
-
Cell Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the ALK and CRBN signals to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound and potential points of failure.
Experimental Workflow for Troubleshooting Incomplete Degradation
Caption: A logical workflow for diagnosing incomplete ALK degradation.
Logical Relationship of Factors Affecting PROTAC Efficacy
Caption: Interplay of factors determining the success of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Protocol to identify E3 ligases amenable to biodegraders using a cell-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 8. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 9. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 16. us.strandls.com [us.strandls.com]
optimizing TL13-112 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of TL13-112, a potent and selective ALK PROTAC degrader, with a focus on minimizing off-target effects.
Troubleshooting Guide: Minimizing Off-Target Effects of this compound
Off-target activity is a critical consideration in drug development and experimental biology. This guide provides systematic steps to identify and mitigate potential off-target effects of this compound.
Observed Issue: Cellular phenotype is inconsistent with known ALK signaling pathways, or unexpected toxicity is observed.
Potential Cause: Off-target degradation of other kinases by this compound.
Mitigation and Troubleshooting Steps:
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Confirm On-Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended target, ALK, in your cellular model. | A thermal shift will be observed for ALK in the presence of this compound, confirming target engagement. |
| 2. Optimize this compound Concentration | Conduct a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and assess the degradation of both ALK and known off-target kinases (Aurora A, FER, PTK2, RPS6KA1) via Western Blot. | Identify the minimal concentration of this compound that effectively degrades ALK while minimizing the degradation of off-target kinases. |
| 3. Assess Off-Target Pathway Activation | Following treatment with the optimized concentration of this compound, analyze the activation status of downstream signaling pathways of the identified off-target kinases using phospho-specific antibodies in a Western Blot. | Minimal to no activation of off-target signaling pathways at the optimized this compound concentration. |
| 4. Utilize a Structurally Unrelated ALK Inhibitor | Treat cells with a different, structurally unrelated ALK inhibitor. | If the observed phenotype is not replicated, it is more likely to be an off-target effect of this compound. |
| 5. Perform a Rescue Experiment | Overexpress a degradation-resistant mutant of ALK in your cells and treat with this compound. | If the phenotype is not rescued, it suggests the involvement of off-target effects. |
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound.
Table 1: In Vitro Inhibitory and Degradation Activity of this compound
| Target | IC50 (nM)[1][2] | DC50 (nM)[1][2] | Cell Line |
| On-Target | |||
| ALK | 0.14 | 10 | H3122 |
| 40 | Karpas 299 | ||
| Off-Targets | |||
| Aurora A | 8550 | - | - |
| FER | 42.4 | - | - |
| PTK2 | 25.4 | - | - |
| RPS6KA1 | 677 | - | - |
IC50: The half-maximal inhibitory concentration. DC50: The half-maximal degradation concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that is designed to selectively degrade the Anaplastic Lymphoma Kinase (ALK) protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to ALK and another ligand that recruits the Cereblon E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of ALK by the proteasome.[3]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to induce the degradation of other kinases, including Aurora A, FER, PTK2, and RPS6KA1.[1][2]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically in your specific cell line. We recommend performing a dose-response curve, starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM), and measuring the degradation of both ALK and the known off-target kinases using Western Blotting. The goal is to find the lowest concentration that gives maximal ALK degradation with minimal impact on off-target proteins.
Q4: What are the potential consequences of off-target degradation by this compound?
A4: Off-target degradation can lead to unintended biological effects and confound experimental results. For example, degradation of Aurora A can affect cell cycle regulation, while degradation of PTK2 (FAK) can impact cell adhesion and migration. It is crucial to minimize these effects to ensure that the observed phenotype is primarily due to the degradation of ALK.
Q5: What control experiments are essential when using this compound?
A5: We recommend including the following controls in your experiments:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to ALK or the E3 ligase, to control for non-specific effects of the PROTAC scaffold.
-
Parent ALK Inhibitor (Ceritinib): To differentiate between the effects of ALK inhibition and ALK degradation.[1]
-
Proteasome Inhibitor (e.g., MG132): To confirm that the degradation of ALK is proteasome-dependent.
Key Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated Protein Degradation by Western Blot
Objective: To determine the optimal concentration of this compound for selective ALK degradation.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ALK, Aurora A, FER, PTK2, RPS6KA1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM) in fresh medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 hours, as maximum degradation is often observed at this time point).[1][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the normalized protein levels against the this compound concentration to determine the DC50 for each protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with ALK in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
Cell Harvest: Harvest the cells by scraping and wash them with PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer with protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and prepare the samples for Western Blot analysis as described in Protocol 1.
-
Western Blot Analysis: Perform a Western Blot to detect the amount of soluble ALK at each temperature for both the this compound-treated and vehicle-treated samples.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble ALK against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound PROTAC degrader.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protein degradation analysis by western blot [bio-protocol.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. reactionbiology.com [reactionbiology.com]
how to prevent TL13-112 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TL13-112 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the ALK protein and another ligand that recruits the Cereblon E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[5] this compound has also been shown to promote the degradation of other kinases, including Aurora A, FER, and PTK2.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2][4][6] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][6][7] Recommended storage conditions are summarized in the table below.
Q4: Why is it important to prevent degradation of this compound in my experiments?
A4: The chemical integrity of this compound is directly linked to its biological activity. Degradation can lead to a loss of potency, resulting in inaccurate and irreproducible experimental outcomes. Furthermore, degradation products could potentially have off-target effects, confounding the interpretation of your results.
Q5: What are the likely causes of this compound degradation?
A5: While specific degradation pathways for this compound have not been extensively published, small molecules, in general, can be susceptible to:
-
Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen. This can be accelerated by exposure to light or the presence of certain metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
-
Temperature Instability: Elevated temperatures can accelerate the rate of all chemical degradation processes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity of this compound in cellular assays. | 1. Degradation of stock solution: Improper storage or repeated freeze-thaw cycles. 2. Degradation in working solution/media: Instability in the aqueous environment of the cell culture media over the course of the experiment. | 1. Prepare fresh stock solutions: Use a new vial of lyophilized powder to prepare a fresh stock solution in high-quality, anhydrous DMSO. Aliquot and store as recommended. 2. Minimize incubation time in media: If instability in media is suspected, reduce the pre-incubation time of the compound in the media before adding to cells. Prepare fresh dilutions for each experiment. 3. Perform a dose-response experiment: This can help determine if the potency of your current stock has decreased. |
| Precipitation of this compound observed in stock or working solutions. | 1. Poor solubility in the chosen solvent or concentration. 2. Use of old or water-containing DMSO. 3. Temperature fluctuations during storage. | 1. Ensure complete dissolution: When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[6] 2. Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds.[8] Use fresh, anhydrous DMSO. 3. Maintain stable storage temperatures: Store aliquots at a constant -80°C for long-term storage. |
| Variability in results between experimental replicates. | 1. Inconsistent handling of this compound solutions. 2. Exposure of solutions to light or elevated temperatures. | 1. Standardize solution preparation: Ensure consistent procedures for thawing, diluting, and adding this compound to your experimental setup. 2. Protect from light and heat: Prepare solutions in a dimly lit area and avoid leaving them at room temperature for extended periods. Use amber-colored tubes for storage if light sensitivity is a concern. |
Data Presentation: Storage Recommendations
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | Up to 3 years[8] | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][6] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | DMSO | -80°C | Up to 6-12 months[1][6][8] | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | Aqueous Buffer / Cell Culture Media | 2-8°C or Room Temperature | For immediate use | Prepare fresh for each experiment. Stability in aqueous solutions is generally lower than in DMSO. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved. If necessary, warm the solution to 37°C or sonicate briefly to aid dissolution.[6]
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][6]
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[8]
Protocol 2: General Procedure for Stability Assessment of this compound by HPLC
Objective: To assess the stability of this compound in a given solution under specific conditions (e.g., temperature, pH, light exposure) over time. This is a general protocol and should be optimized for your specific equipment and conditions.
Materials:
-
This compound solution to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)
-
Autosampler vials
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from potential degradation products. This typically involves testing different mobile phases, gradients, and columns.
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to obtain the initial chromatogram. The peak area of the intact this compound at T=0 represents 100% stability.
-
Incubation: Store the this compound solution under the desired stress conditions (e.g., 37°C, room temperature, exposure to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stressed solution and inject it into the HPLC system.
-
Data Analysis:
-
For each time point, identify and integrate the peak corresponding to the intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Monitor the appearance and increase of any new peaks, which may represent degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: A decision-making flowchart for troubleshooting this compound activity issues.
Caption: Mechanism of this compound-induced degradation of ALK protein.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cellular Resistance to TL13-112 Treatment
Welcome to the technical support center for TL13-112, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to cellular resistance.
This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visualizations to help you identify and address potential mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that may arise during your experiments with this compound, suggesting potential causes and solutions.
Q1: My cells are showing reduced sensitivity to this compound treatment compared to initial experiments. What could be the cause?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. The primary suspects are alterations in the components of the PROTAC machinery or the target protein itself. Here are the key possibilities to investigate:
-
ALK Target Alterations:
-
Secondary Mutations in ALK: While this compound is designed to overcome some resistance mutations seen with traditional ALK inhibitors, new mutations in the ALK kinase domain could potentially interfere with this compound binding.[1][2][3]
-
ALK Gene Amplification: A significant increase in the expression level of the ALK protein may overwhelm the degradation capacity of this compound at a given concentration.[4]
-
-
PROTAC Machinery Alterations:
-
Downregulation or Mutation of Cereblon (CRBN): this compound utilizes the E3 ubiquitin ligase Cereblon to tag ALK for degradation. A decrease in the expression or a mutation in CRBN can impair the formation of the ALK-TL13-112-CRBN ternary complex, thereby preventing ALK degradation.
-
Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS can lead to a global decrease in protein degradation, rendering PROTACs ineffective.
-
-
Drug Efflux:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, which are cellular efflux pumps, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[5]
-
Q2: How can I experimentally confirm that my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment and compare the IC50 (or DC50) values between your suspected resistant cell line and the parental (sensitive) cell line.
-
Recommendation: Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the concentration of this compound required to inhibit cell growth by 50% (IC50). A significant shift in the IC50 to a higher concentration in the suspected resistant line is a clear indication of resistance. To specifically measure protein degradation, a Western blot can be used to determine the concentration required to degrade 50% of the target protein (DC50).
Q3: I've confirmed resistance. What is the first step in troubleshooting the mechanism?
A3: The first and most critical step is to verify that this compound is still capable of degrading ALK in the resistant cells.
-
Recommendation: Perform a Western blot analysis. Treat both parental and resistant cells with a range of this compound concentrations for a fixed time point (e.g., 16 hours). A lack of ALK degradation in the resistant cells at concentrations that are effective in the parental cells points towards a mechanism that prevents the PROTAC from working as intended.
Q4: My Western blot shows that ALK is not being degraded in the resistant cells. What should I investigate next?
A4: If ALK is not being degraded, the issue likely lies with the PROTAC's mechanism of action. Here’s a logical workflow to follow:
-
Check for Ternary Complex Formation: The formation of the ALK-TL13-112-CRBN ternary complex is essential for ALK degradation.
-
Recommendation: Perform a co-immunoprecipitation (co-IP) experiment. In resistant cells, assess whether ALK can still be pulled down with an anti-CRBN antibody in the presence of this compound, and vice-versa. A failure to form this complex is a strong indicator of a problem with one of its components.
-
-
Investigate ALK and CRBN Status:
-
ALK Sequencing: Sequence the ALK gene in the resistant cells to check for new mutations that might prevent this compound binding.
-
CRBN Expression and Sequencing: Use Western blotting to check the protein levels of CRBN in resistant cells compared to parental cells. A significant decrease could be the cause of resistance. Additionally, sequence the CRBN gene to identify any mutations that could affect its function or interaction with this compound.
-
-
Assess Drug Efflux:
-
qRT-PCR for ABC Transporters: Measure the mRNA expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in both parental and resistant cells. A significant upregulation in the resistant line is a strong indicator of drug efflux as a resistance mechanism.[6][7][8][9][10]
-
Functional Efflux Assays: Use fluorescent substrates of ABC transporters to functionally assess their activity in your cells.
-
Q5: What if ALK is still being degraded, but the cells are resistant?
A5: If ALK is being degraded but the cells survive, this points to ALK-independent resistance mechanisms.
-
Recommendation: Investigate the activation of bypass signaling pathways. Cells can compensate for the loss of ALK signaling by upregulating other survival pathways.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other RTKs (e.g., EGFR, MET, HER2) in the resistant cells compared to the parental cells.
-
Western Blot for Downstream Signaling: Probe for the activation of key downstream signaling nodes such as p-AKT, p-ERK, and p-STAT3. Sustained activation of these pathways in the presence of this compound-mediated ALK degradation suggests the involvement of a bypass track.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated during the investigation of this compound resistance.
Table 1: Cell Viability (IC50) and ALK Degradation (DC50) in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | DC50 (nM) | Fold Resistance (IC50) |
| H3122 Parental | This compound | 15 | 10 | - |
| H3122 Resistant | This compound | 250 | >1000 | 16.7 |
Table 2: Relative mRNA Expression of ABC Transporters in Parental vs. Resistant Cells
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 15.2 | 15.2 |
| ABCG2 | 1.0 | 1.2 | 1.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Western Blot for ALK Degradation
This protocol is for assessing the degradation of ALK protein.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the percentage of ALK degradation relative to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to assess the interaction between ALK, this compound, and CRBN.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CRBN antibody (or anti-ALK antibody) and protein A/G magnetic beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ALK and CRBN. The presence of ALK in the CRBN immunoprecipitate (and vice-versa) in the presence of this compound indicates ternary complex formation.
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
This protocol is for measuring the mRNA levels of ABC transporters.
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for the ABC transporter genes of interest (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant increase in the relative expression of an ABC transporter in the resistant cells compared to the parental cells suggests its involvement in resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound PROTAC.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Overview of potential resistance pathways to this compound.
References
- 1. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
interpreting unexpected results in TL13-112 experiments
Welcome to the technical support center for TL13-112 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their work with this potent anaplastic lymphoma kinase (ALK) PROTAC® (Proteolysis Targeting Chimera) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the ALK protein.[1][2] It functions as a PROTAC, consisting of a ligand that binds to the ALK protein and another ligand that recruits the Cereblon E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: What are the known off-target effects of this compound?
A2: Besides its high potency against ALK, this compound has been observed to promote the degradation of other kinases, including Aurora A, FER, PTK2, and RPS6KA1.[1][2][3] It is crucial to consider these off-target effects when interpreting phenotypic data from cellular assays.
Q3: What is the "hook effect" in the context of PROTACs like this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal range leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for ubiquitination. Careful dose-response experiments are necessary to identify the optimal concentration range for effective degradation.
Troubleshooting Guides
Problem 1: No or Incomplete ALK Degradation Observed in Western Blot
You've treated your cells with this compound and performed a Western blot for ALK, but you see little to no reduction in the ALK protein band compared to your vehicle control.
-
Suboptimal this compound Concentration:
-
Verify Concentration Range: Ensure you are using a concentration range appropriate for your cell line. Effective concentrations can vary. For example, DC50 values (the concentration at which 50% of the protein is degraded) are reported to be 10 nM in H3122 cells and 40 nM in Karpas 299 cells.[2]
-
Perform a Dose-Response Experiment: Treat cells with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for ALK degradation and to assess for a potential "hook effect".
-
-
Incorrect Incubation Time:
-
Optimize Incubation Duration: The kinetics of degradation can vary between cell lines. ALK degradation can be observed as early as 4 hours in H3122 cells and 8 hours in Karpas 299 cells, with maximum degradation often seen at 16 hours.[2] Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.
-
-
Issues with this compound Compound Integrity:
-
Proper Storage and Handling: this compound should be stored at -20°C for short-term use and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Freshly Prepare Solutions: Prepare fresh working solutions of this compound in a suitable solvent like DMSO for each experiment.
-
-
Cell Line-Specific Factors:
-
E3 Ligase Expression: this compound relies on the Cereblon E3 ligase. Confirm that your cell line expresses sufficient levels of Cereblon.
-
Drug Efflux Pumps: Some cell lines may express high levels of drug efflux pumps, such as ABCB1, which can reduce the intracellular concentration of this compound.[3] Consider using cell lines with known low expression of these pumps or co-treatment with an efflux pump inhibitor as a control experiment.
-
-
Experimental Procedure Errors:
-
Western Blotting Technique: Review your Western blot protocol for potential issues such as inefficient protein transfer, improper antibody dilutions, or insufficient washing steps.
-
Proteasome Activity: To confirm that the degradation is proteasome-dependent, perform a rescue experiment by pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should prevent ALK degradation.
-
Problem 2: Unexpected High Cell Viability in MTT or Similar Assays
You are treating ALK-positive cancer cells with this compound, but your cell viability assay (e.g., MTT) shows minimal or no decrease in cell viability, even at concentrations where you expect to see ALK degradation.
-
On-Target vs. Off-Target Effects:
-
Phenotype is Not Solely Dependent on ALK: The cancer cell line's survival may not be solely dependent on ALK signaling. The cells might have developed resistance or rely on bypass signaling pathways.
-
Role of Off-Target Degradation: The degradation of other kinases by this compound could have opposing effects on cell viability.
-
-
Timing of Viability Assay:
-
Delayed Phenotypic Response: The degradation of a protein may not immediately translate to a loss of cell viability. It can take time for the downstream effects of protein loss to manifest. Extend the duration of your viability assay (e.g., 48, 72, or 96 hours) to allow for a phenotypic response to occur.
-
-
Incomplete Degradation:
-
Confirm Degradation Levels: Run a parallel Western blot to confirm that you are achieving significant ALK degradation at the concentrations and time points used in your viability assay. Incomplete degradation may not be sufficient to induce cell death.
-
-
Cellular Compensation Mechanisms:
-
Feedback Loops: Cells may activate compensatory signaling pathways in response to ALK degradation, allowing them to survive.
-
Data Presentation
Table 1: Key In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ALK (enzymatic assay) | 0.14 nM | [1][2] |
| Aurora A | 8550 nM | [1][2] | |
| FER | 42.4 nM | [1][2] | |
| PTK2 | 25.4 nM | [1][2] | |
| RPS6KA1 | 677 nM | [1][2] | |
| DC50 | ALK in H3122 cells | 10 nM | [2] |
| ALK in Karpas 299 cells | 40 nM | [2] |
Table 2: Recommended Concentration and Time Ranges for Initial Experiments
| Experiment | Cell Line | This compound Concentration Range | Incubation Time |
| ALK Degradation | H3122 | 1 nM - 1 µM | 4 - 24 hours |
| Karpas 299 | 10 nM - 5 µM | 8 - 24 hours | |
| Cell Viability (MTT) | ALK-dependent cancer cells | 1 nM - 10 µM | 24 - 96 hours |
Experimental Protocols
Protocol 1: Western Blot for ALK Degradation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., H3122 or Karpas 299) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
References
Technical Support Center: Enhancing TL13-112 Mediated Degradation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of TL13-112 mediated degradation of Anaplastic Lymphoma Kinase (ALK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to ALK (a derivative of the ALK inhibitor Ceritinib) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing ALK and CRBN into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.[4][5]
Q2: What are the target protein and the recruited E3 ligase for this compound?
A2: The primary target protein for this compound is the Anaplastic Lymphoma Kinase (ALK).[1][2] this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to mediate the degradation of ALK.[3][6]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in various cancer cell lines, including H3122 (non-small-cell lung cancer) and Karpas 299 (anaplastic large cell lymphoma) cells, where it induces potent ALK degradation.[2][3][7][8]
Q4: What is the optimal concentration and incubation time for this compound?
A4: The optimal concentration and incubation time for this compound can be cell-line dependent. For instance, in H3122 cells, a DC50 of 10 nM has been reported, while in Karpas 299 cells, the DC50 is 40 nM.[2][3][7][8] Degradation of ALK can be observed as early as 4 hours in H3122 cells and 8 hours in Karpas 299 cells, with maximum degradation typically achieved at 16 hours in both cell lines.[2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q5: Does this compound have off-target effects?
A5: Yes, this compound has been reported to induce the degradation of other kinases besides ALK, including PTK2, FER, RPS6KA1, and Aurora A, although often at higher concentrations than required for ALK degradation.[1][2][3] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low ALK degradation observed. | Suboptimal this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to identify the time point of maximum degradation.[2][3] | |
| Low expression of Cereblon (CRBN) E3 ligase in the cell line. | Verify the expression level of CRBN in your cell line by Western blot or qPCR. Low CRBN expression can lead to reduced efficacy of CRBN-recruiting PROTACs.[9][10][11] Consider using a cell line with known high CRBN expression as a positive control. | |
| Poor cell permeability of this compound. | While many PROTACs have good cell permeability, this can be a limiting factor. Ensure proper dissolution of this compound in a suitable solvent like DMSO.[7] | |
| Formation of unproductive binary complexes (Hook Effect). | At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. Ensure your dose-response curve includes a wide range of concentrations to identify a potential hook effect.[1] | |
| High levels of off-target protein degradation. | Promiscuous binding of the Ceritinib warhead. | The Ceritinib component of this compound can bind to other kinases.[1][2][3] Use the lowest effective concentration of this compound that gives robust ALK degradation to minimize off-target effects. |
| High concentration of this compound used. | Higher concentrations are more likely to induce off-target degradation. Optimize the concentration as described above. | |
| Cell-line specific context. | The proteomic landscape of different cell lines can influence off-target effects. Consider using a different cell line if off-target effects are confounding your results. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, density, and growth phase for all experiments. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C to avoid degradation.[3] | |
| Technical variability in downstream analysis (e.g., Western blot). | Ensure consistent protein loading, antibody concentrations, and incubation times for all Western blots. Use a reliable housekeeping protein for normalization. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in different cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | DC50 (nM) |
| H3122 | Non-Small-Cell Lung Cancer | 10 |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 40 |
Data compiled from multiple sources.[2][3][7][8]
Table 2: Inhibitory Concentration (IC50) of this compound and its Off-Targets
| Target | IC50 (nM) |
| ALK | 0.14 |
| PTK2 | 25.4 |
| FER | 42.4 |
| RPS6KA1 | 677 |
| Aurora A | 8550 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of ALK Degradation
Objective: To determine the extent of ALK protein degradation following treatment with this compound.
Materials:
-
H3122 or Karpas 299 cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional, as a control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-ALK, anti-CRBN (optional), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 16 hours). Include a DMSO vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 4, 8, 16, 24 hours).
-
(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ALK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the ALK signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the ALK-TL13-112-CRBN Ternary Complex
Objective: To confirm the formation of the ternary complex consisting of ALK, this compound, and CRBN.
Materials:
-
Cells expressing endogenous or overexpressed ALK and CRBN
-
This compound and DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Anti-ALK or anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blot: anti-ALK, anti-CRBN
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with an optimal concentration of this compound or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-ALK) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against ALK and CRBN to detect the co-immunoprecipitated proteins. An increased CRBN signal in the ALK immunoprecipitate from this compound-treated cells compared to the control would indicate ternary complex formation.
-
Protocol 3: Cell Viability Assay (MTS/MTT)
Objective: To assess the effect of this compound-mediated ALK degradation on cell viability.
Materials:
-
Cancer cell line of interest (e.g., H3122, Karpas 299)
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTS/MTT Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound mediated ALK degradation.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for no/low ALK degradation.
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
issues with TL13-112 stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TL13-112, a selective Anaplastic Lymphoma Kinase (ALK) degrader. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, for up to 3 years. It can also be stored at 4°C for up to 2 years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[3] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to 6-12 months or at -20°C for up to 1 month.[1][2][3][4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 100 mg/mL (99.74 mM).[3] It is sparingly soluble in ethanol (2 mg/mL) and insoluble in water.[3] For in vivo studies, a working solution can be prepared by mixing a DMSO stock solution with PEG300, Tween80, and ddH2O, but this solution should be used immediately.[3]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include discoloration of the powder or precipitation in stock solutions. A more definitive sign is a decrease in its biological activity, such as a reduced ability to induce ALK degradation in cell-based assays. The appearance of additional peaks in an HPLC analysis of the compound is also a clear indicator of degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Problem 1: Precipitate observed in the this compound stock solution upon thawing.
| Possible Cause | Solution |
| Low-quality or wet DMSO | Use fresh, high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can reduce the solubility of this compound.[3] |
| Solution has been stored for too long or at the wrong temperature. | Adhere to the recommended storage conditions and durations. If the solution has been stored for an extended period, it is advisable to prepare a fresh stock. |
| Concentration is too high. | While soluble up to 100 mg/mL in DMSO, preparing solutions at a slightly lower concentration may improve stability.[3] |
| Improper thawing. | Thaw the stock solution at room temperature and gently vortex to ensure it is fully dissolved before use. To improve solubility, you can warm the tube to 37°C and sonicate for a short period.[4] |
Problem 2: Inconsistent or reduced ALK degradation in experiments.
| Possible Cause | Solution |
| This compound degradation. | Prepare a fresh stock solution from powder. Verify the purity of the new stock solution using HPLC analysis. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4] |
| Experimental variability. | Ensure consistent cell density, passage number, and treatment conditions. Include appropriate positive and negative controls in every experiment. |
| "Hook effect" at high concentrations. | Perform a dose-response experiment to determine the optimal concentration for ALK degradation. The "hook effect," where degradation is less efficient at higher concentrations, is a known phenomenon for PROTACs. |
Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In DMSO | -80°C | 6 - 12 months[1][2][3][4] |
| -20°C | 1 month[1][2][3][4] |
Note: For optimal results, it is always recommended to use freshly prepared solutions.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of alectinib, a parent ALK inhibitor of this compound, and should be optimized for your specific instrumentation.[5][6][7][8][9]
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade methanol
- HPLC-grade water
- Formic acid or Ammonium acetate
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
- HPLC system with PDA or UV detector
2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.[7]
3. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid, or an isocratic mixture of buffer (e.g., 50mM ammonium acetate, pH 5.8) and acetonitrile (e.g., 55:45 v/v).[6]
- Flow Rate: 1.0 mL/min[7]
- Column Temperature: Ambient
- Injection Volume: 20 µL[6]
- Detection Wavelength: Scan for the optimal wavelength; a starting point can be around 265 nm or 292 nm.[6][7]
4. Analysis:
- Inject the prepared sample into the HPLC system.
- Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
- Calculate the purity based on the peak area of this compound relative to the total peak area.
Protocol 2: Western Blot for ALK Degradation
This is a general protocol for assessing ALK protein degradation in cell lysates.[10][11][12][13][14]
1. Cell Lysis:
- Plate and treat cells with the desired concentrations of this compound for the indicated times.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ALK overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Troubleshooting workflow for inconsistent ALK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. akjournals.com [akjournals.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. akjournals.com [akjournals.com]
- 9. Chemometrically assisted optimization and validation of the HPLC method for the analysis of alectinib and its related impurity with measurement uncertainty evaluation and whiteness, blueness, and greenness profile assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. peakproteins.com [peakproteins.com]
- 14. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
TL13-112 PROTAC Technical Support Center: Overcoming the Hook Effect
Welcome to the technical support center for the TL13-112 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical dose-response where increasing concentration leads to a plateau of maximal effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[1] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[1]
Q3: At what concentrations is the hook effect typically observed for PROTACs?
A3: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[1] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and the onset of the hook effect.[1]
Q4: What are the primary consequences of the hook effect in experimental results?
Troubleshooting Guide
Problem 1: My dose-response curve for this compound is bell-shaped, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations, paying close attention to the higher concentrations where the effect is seen.[1]
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET to directly measure the formation of the ternary complex at various this compound concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[1]
-
Problem 2: I am not observing any degradation of the target protein with this compound at my chosen concentrations.
-
Likely Cause: The concentration range might be too high (in the hook effect region) or too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is recommended to test a very wide range of concentrations, for instance, from 1 pM to 100 µM, to ensure you cover the entire dose-response curve.[1]
-
Verify Target Engagement: Before concluding that this compound is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays (see Experimental Protocols section).[1]
-
Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.
-
Optimize Incubation Time: The kinetics of degradation can differ between cell lines. Perform a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal incubation time for maximal degradation. For this compound, maximum degradation is observed at 16 hours in H3122 and Karpas 299 cells.[2][3]
-
Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| ALK Degradation DC50 | 10 nM | H3122 | [2][3] |
| 40 nM | Karpas 299 | [2][3] | |
| ALK Inhibition IC50 | 0.14 nM | N/A | [2][3] |
| Cereblon Binding IC50 | 2.4 µM | N/A | [2] |
| Time to Max. Degradation | 16 hours | H3122 & Karpas 299 | [2][3] |
| Off-Target Kinase Degradation | IC50 (nM) |
| Aurora A | 8550 |
| FER | 42.4 |
| PTK2 | 25.4 |
| RPS6KA1 | 677 |
Experimental Protocols
Western Blotting for this compound Mediated ALK Degradation
This protocol outlines the steps to quantify the degradation of the ALK protein following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in a 24-well plate and incubate for 24 hours to allow for adherence.[4]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 16 hours for maximal degradation).[2][3]
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against ALK.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ALK-TL13-112-Cereblon ternary complex.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration (ideally at the Dmax) and a vehicle control. Lyse the cells as described in the Western Blotting protocol, using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against ALK or Cereblon overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against ALK and Cereblon. An increased signal for the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in TL13-112 Experimental Replicates
Welcome to the technical support center for TL13-112, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK). This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that induces the degradation of ALK protein. It functions by simultaneously binding to ALK and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. This "event-driven" pharmacology allows for the catalytic degradation of the target protein.[1][2]
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in PROTAC experiments can arise from several factors, including:
-
Cell line heterogeneity: Differences in the expression levels of ALK and the E3 ligase Cereblon between cell lines, and even between different passages of the same cell line, can significantly impact degradation efficiency.[3]
-
Compound handling and stability: Improper storage or handling of this compound can lead to degradation of the compound itself. It is soluble in DMSO and should be stored at -20°C.[4]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a paradoxical decrease in degradation. This results in a bell-shaped dose-response curve and is a major source of apparent irreproducibility.[5]
-
Experimental conditions: Variations in cell density, treatment duration, and assay-specific parameters can all contribute to inconsistent results.
Q3: How can I avoid the "Hook Effect"?
A3: To mitigate the hook effect, it is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar concentrations. This will help identify the optimal concentration window for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50), while also revealing the concentrations at which the hook effect becomes prominent.[5]
Troubleshooting Guides
Problem 1: High variability in ALK degradation between replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered protein expression.[6][7][8] |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of this compound. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for all replicates. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve uniform cell density across all wells. |
Problem 2: No or very low ALK degradation observed.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Prepare a fresh stock of this compound in DMSO. Verify the compound's integrity if possible. |
| Sub-optimal Concentration Range | Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to ensure you are not in a non-responsive or "hook effect" region of the dose-response curve.[5] |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time for your cell line. Maximum degradation of ALK by this compound is often observed at 16 hours.[4][9] |
| Low E3 Ligase (Cereblon) Expression | Confirm Cereblon expression in your cell line via Western Blot or qPCR. Choose a cell line with adequate Cereblon levels for your experiments. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent.[10] |
Problem 3: Inconsistent cell viability results.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density for your viability assay (e.g., MTS or MTT). The linear range of the assay is dependent on cell number.[11][12] |
| Inconsistent Assay Incubation Times | Adhere to the manufacturer's protocol for the incubation time with the viability reagent (e.g., 1-4 hours for MTS).[13][14] |
| Interference from Phenol Red | Use phenol red-free medium for the assay, as it can interfere with absorbance readings.[12] |
| DMSO Cytotoxicity | Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%). |
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines. Note that variability between studies is expected due to differences in experimental conditions.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| H3122 | Non-Small Cell Lung Cancer | 10 | [4] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 40 | [4] |
Table 2: Inhibitory Potency (IC50) of this compound
| Target | Cell Line | IC50 (nM) | Reference |
| ALK | - | 0.14 | [9][15][16] |
| Aurora A | - | 8550 | [9][15][16] |
| FER | - | 42.4 | [9][15][16] |
| PTK2 | - | 25.4 | [9][15][16] |
| RPS6KA1 | - | 677 | [9][15][16] |
Experimental Protocols
Western Blot for ALK Degradation
This protocol is a general guideline and should be optimized for your specific antibodies and experimental setup.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of ALK degradation.
-
MTS Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
-
Compound Treatment:
-
After 24 hours, treat cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
-
Mandatory Visualizations
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rndsystems.com [rndsystems.com]
- 5. eubopen.org [eubopen.org]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Expansion of targeted degradation by Gilteritinib-Warheaded PROTACs to ALK fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. streamlight.com [streamlight.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to TL13-112 and Other ALK PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional small-molecule inhibitors. This guide provides a detailed comparison of TL13-112, a notable Anaplastic Lymphoma Kinase (ALK) PROTAC degrader, with other key players in the field. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to ALK PROTACs
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). While ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies. ALK-targeting PROTACs offer a promising alternative by inducing the degradation of the ALK protein rather than merely inhibiting its kinase activity.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, ALK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Analysis of ALK PROTAC Degraders
This section provides a comparative overview of this compound and other well-characterized ALK PROTAC degraders, including TL13-12, MS4078, and alectinib-based PROTACs. The data is summarized in the tables below, followed by a detailed discussion.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ALK PROTACs
| Degrader | Parental ALK Inhibitor | E3 Ligase Ligand | Cell Line | ALK Fusion/Mutation | DC50 (nM) | IC50 (nM) | Reference |
| This compound | Ceritinib | Pomalidomide (Cereblon) | H3122 | EML4-ALK | 10 | - | [1] |
| Karpas 299 | NPM-ALK | 40 | - | [2] | |||
| TL13-12 | TAE684 | Pomalidomide (Cereblon) | H3122 | EML4-ALK | 10 | - | [3] |
| Karpas 299 | NPM-ALK | 180 | - | [3] | |||
| Kelly | ALK F1174L | 50 | - | [3] | |||
| MS4078 | Ceritinib | Pomalidomide (Cereblon) | SU-DHL-1 | NPM-ALK | 11 | 33 | [4] |
| NCI-H2228 | EML4-ALK | 59 | >1000 | [4] | |||
| Alectinib-PROTAC (17) | Alectinib | Pomalidomide (Cereblon) | Karpas 299 | NPM-ALK | - | 1.8 | [5] |
| H3122 | EML4-ALK | 27 | 12.5 | [6] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit 50% of cell proliferation. "-" indicates data not available in the cited sources.
Table 2: Selectivity Profile of this compound and TL13-12
| Degrader | Off-Target Kinases Degraded | Reference |
| This compound | Aurora A, FER, PTK2, RPS6KA1 | [2] |
| TL13-12 | Aurora A, FER, PTK2, RPS6KA1 | [3] |
In-Depth Discussion
This compound , derived from the potent ALK inhibitor ceritinib, effectively degrades the EML4-ALK and NPM-ALK fusion proteins in H3122 and Karpas 299 cells, respectively, with DC50 values in the low nanomolar range.[1][2] It utilizes the E3 ligase Cereblon for its activity.
TL13-12 , a close analog of this compound, is based on the ALK inhibitor TAE684 and also recruits Cereblon.[3] In H3122 cells, both this compound and TL13-12 exhibit a potent DC50 of 10 nM.[1][3] However, in Karpas 299 cells, this compound (DC50 = 40 nM) is more potent than TL13-12 (DC50 = 180 nM).[2][3] This highlights how the choice of the parental inhibitor can influence the degradation potency in different cellular contexts.
MS4078 , another ceritinib-based PROTAC that recruits Cereblon, demonstrates potent degradation of NPM-ALK in SU-DHL-1 cells with a DC50 of 11 nM and an IC50 of 33 nM.[4] Interestingly, while it also degrades EML4-ALK in NCI-H2228 cells (DC50 = 59 nM), its anti-proliferative activity in this cell line is significantly lower (IC50 > 1000 nM), suggesting that in certain contexts, potent degradation does not directly translate to potent growth inhibition.[4]
Alectinib-based PROTACs , such as compound 17 , represent a newer generation of ALK degraders. These molecules leverage the high selectivity of alectinib and also recruit Cereblon.[5][6] Compound 17 shows impressive anti-proliferative activity with IC50 values of 1.8 nM in Karpas 299 and 12.5 nM in H3122 cells, demonstrating the potential of using highly selective and potent ALK inhibitors as the basis for PROTAC design.[5][6]
Selectivity: Both this compound and TL13-12 have been shown to induce the degradation of other kinases, including Aurora A, FER, PTK2, and RPS6KA1.[2][3] This off-target activity is likely a consequence of the kinase-binding promiscuity of the parental inhibitors. The development of more selective ALK degraders is an ongoing area of research.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the ALK signaling pathway and the general mechanism of PROTAC action.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathways.
Caption: General Mechanism of Action for ALK PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of ALK PROTAC degraders.
Western Blot for ALK Degradation
This protocol is for assessing the degradation of ALK protein in cell lines such as H3122 and Karpas 299.
1. Cell Lysis:
-
Treat cells with varying concentrations of the ALK PROTAC degrader for the desired time (e.g., 16 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK (e.g., rabbit anti-ALK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
2. Compound Treatment:
-
Treat cells with a serial dilution of the ALK PROTAC degrader.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 72 hours.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ALK-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with the ALK PROTAC degrader or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Centrifuge to clear the lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against either ALK or the E3 ligase (e.g., anti-Cereblon) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting as described above, using antibodies against ALK, the E3 ligase, and a negative control protein to confirm the specific interaction.
Conclusion
This compound is a potent ALK degrader that, along with other pioneering ALK PROTACs like TL13-12 and MS4078, has laid the groundwork for this therapeutic modality. The development of newer degraders, such as those based on alectinib, highlights the continuous efforts to improve potency and selectivity. The choice of a specific ALK PROTAC for further investigation will depend on a variety of factors, including the specific cancer type, the ALK mutation status, and the desired selectivity profile. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and future ALK-targeting PROTACs.
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Alectinib-Based PROTACs as Novel Potent Degraders of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle in ALK-Positive Lung Cancer: The PROTAC Degrader TL13-112 Versus the Kinase Inhibitor Ceritinib in Resistant Settings
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the emergence of resistance to ALK tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. This guide provides a detailed comparison of a novel therapeutic modality, the PROTAC (Proteolysis Targeting Chimera) degrader TL13-112, and the second-generation ALK inhibitor Ceritinib, from which it is derived. We delve into their mechanisms of action, efficacy against resistant mutations, and the experimental underpinnings of these findings.
Ceritinib is a potent, second-generation ALK inhibitor that has demonstrated efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] However, resistance to Ceritinib inevitably develops, often through secondary mutations in the ALK kinase domain, such as the solvent front mutation G1202R.[2][3]
This compound represents a paradigm shift from competitive inhibition to targeted protein degradation. As a PROTAC, this compound is a heterobifunctional molecule that links Ceritinib to a ligand for the E3 ubiquitin ligase Cereblon.[4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the ALK fusion protein, thereby eliminating the kinase from the cell.[4]
Comparative Efficacy in ALK-Inhibitor Resistant Cells
The key question for researchers and clinicians is how these two distinct mechanisms of action translate into efficacy, particularly in the context of resistance. The following tables summarize the available preclinical data.
Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In this context, it reflects the concentration of the drug required to inhibit the proliferation of cancer cells by 50%.
| Cell Line | ALK Mutation | Ceritinib IC50 (nM) | This compound Performance |
| Ba/F3 | EML4-ALK WT | 22 ± 3 | Not explicitly reported, but parental inhibitor is Ceritinib. |
| Ba/F3 | EML4-ALK L1196M | 39 ± 5 | Similar anti-proliferative activity to parental inhibitor.[5] |
| Ba/F3 | EML4-ALK G1269A | 29 ± 4 | Not explicitly reported. |
| Ba/F3 | EML4-ALK C1156Y | 102 ± 11 | Similar anti-proliferative activity to parental inhibitor.[5] |
| Ba/F3 | EML4-ALK G1202R | 379 ± 41 | Similar anti-proliferative activity to parental inhibitor.[5] |
| Ba/F3 | EML4-ALK I1171T | 43 ± 6 | Not explicitly reported. |
| Ba/F3 | EML4-ALK S1206Y | 34 ± 5 | Not explicitly reported. |
| Ba/F3 | EML4-ALK L1152R | 204 ± 23 | Not explicitly reported. |
| Ba/F3 | EML4-ALK F1174C | 431 ± 55 | Not explicitly reported. |
| Data for Ceritinib IC50 values are from Friboulet L, et al. Cancer Discov. 2014.[3] |
It is noteworthy that while this compound's anti-proliferative activity in cells with resistance mutations mirrors that of Ceritinib, its fundamental mechanism of action—degradation rather than inhibition—may offer advantages in overcoming certain resistance mechanisms and achieving a more durable response.[5]
ALK Protein Degradation (DC50)
The DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein. This is a key metric for evaluating the efficacy of a degrader.
| Cell Line | ALK Fusion Protein | This compound DC50 (nM) |
| H3122 | EML4-ALK | 10 |
| Karpas 299 | NPM-ALK | 40 |
| Data for this compound DC50 values are from Powell CE, et al. J Med Chem. 2018. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of Ceritinib and this compound, as well as the ALK signaling pathway they target.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
TL13-112: A Potent and Selective ALK Degrader for Targeted Cancer Therapy
A detailed comparison of TL13-112 with other Anaplastic Lymphoma Kinase (ALK) inhibitors, supported by experimental data and protocols.
This guide provides a comprehensive analysis of this compound, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Anaplastic Lymphoma Kinase (ALK) protein. ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] this compound offers a novel therapeutic strategy by not just inhibiting the kinase activity of ALK, but by inducing its complete degradation through the ubiquitin-proteasome system.[3][4][5]
Comparative Analysis of ALK Inhibitors
This compound demonstrates exceptional potency in both inhibiting ALK kinase activity and inducing its degradation. The following tables provide a quantitative comparison of this compound with established ALK inhibitors.
Table 1: Biochemical Potency Against ALK
This table summarizes the half-maximal inhibitory concentration (IC50) of various inhibitors against ALK in biochemical assays. A lower IC50 value indicates higher potency.
| Compound | ALK IC50 (nM) |
| This compound | 0.14 [1][2][6] |
| Ceritinib | 0.2 |
| Alectinib | 1.9 |
| Crizotinib | 24 (cell-based) |
| TAE684 | 2-10 |
Table 2: Cellular Degradation Potency of this compound
This table shows the half-maximal degradation concentration (DC50) of this compound in different ALK-positive cancer cell lines. DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| Cell Line | ALK DC50 (nM) |
| H3122 (NSCLC) | 10[1][6][7][8] |
| Karpas 299 (ALCL) | 40[1][6][7][8] |
| Kelly (Neuroblastoma) | 50[9] |
Table 3: Selectivity Profile of this compound
While highly potent against ALK, this compound also exhibits activity against a limited number of other kinases at higher concentrations. This table presents the IC50 values for these off-target kinases.[2][6]
| Kinase | IC50 (nM) |
| ALK | 0.14 [1][2][6] |
| PTK2 (FAK) | 25.4[1][2][6] |
| FER | 42.4[1][2][6] |
| RPS6KA1 (RSK1) | 677[1][2][6] |
| Aurora A | 8550[1][2][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity and potency of this compound.
Biochemical Kinase Inhibition Assay (LANCE TR-FRET)
This assay is used to determine the IC50 value of a compound against a specific kinase.
Principle: The LANCE (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase.[10] A europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight-acceptor, which then emits a signal at a specific wavelength. The intensity of this signal is proportional to the level of kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 4X solution of ULight-peptide substrate and a 4X solution of ATP in kinase reaction buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
Prepare a 4X stop solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer).
-
Prepare a 4X detection mix containing Eu-labeled anti-phospho-peptide antibody in 1X LANCE Detection Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X enzyme solution.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP/ULight-peptide substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the 4X stop solution.
-
Add 5 µL of the 4X detection mix.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Protein Degradation Assay (Western Blot)
This assay is used to measure the reduction in the levels of a target protein within cells after treatment with a degrader and to determine the DC50 value.
Principle: Western blotting allows for the separation of proteins by size using gel electrophoresis, followed by their transfer to a membrane. The specific protein of interest is then detected using a primary antibody that binds to it, and a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for visualization. The intensity of the resulting band is proportional to the amount of the protein.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ALK antibody) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized protein levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Off-Target Selectivity Profiling (Mass Spectrometry-based Proteomics)
This method provides an unbiased, global assessment of changes in the proteome following treatment with a PROTAC, enabling the identification of off-target degradation events.
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of thousands of proteins across different treatment conditions can be quantified, revealing proteins that are significantly downregulated by the PROTAC.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a specific concentration and for a defined time.
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS/MS scan).
-
-
Data Analysis:
-
Use specialized software to identify the peptides and the proteins they originated from by searching the MS/MS data against a protein sequence database.
-
Quantify the relative abundance of each identified protein across the different samples (e.g., using label-free quantification or isobaric labeling).
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to control samples. These are potential off-targets.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ALK signaling pathway and the experimental workflow for assessing PROTAC-induced protein degradation.
Caption: Activated ALK receptor tyrosine kinase triggers multiple downstream signaling pathways.
Caption: Experimental workflow for assessing PROTAC-induced protein degradation and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of ALK Degraders: TL13-112 vs. TL13-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Anaplastic Lymphoma Kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degraders, TL13-112 and TL13-12. This document outlines their mechanisms of action, comparative efficacy, and off-target profiles, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound and TL13-12
This compound and TL13-12 are both heterobifunctional molecules designed to induce the degradation of the ALK protein, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] They function by hijacking the cellular ubiquitin-proteasome system. These PROTACs consist of a ligand that binds to the ALK protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ALK by the proteasome.
The key difference between the two compounds lies in their ALK-binding moieties (warheads). This compound utilizes Ceritinib, a second-generation ALK inhibitor, as its warhead.[2][3] In contrast, TL13-12 is derived from TAE684, another potent ALK inhibitor.[4][5] Both molecules employ Pomalidomide as the E3 ligase ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][5]
Mechanism of Action: PROTAC-mediated ALK Degradation
The mechanism of action for both this compound and TL13-12 involves the formation of a ternary complex between the ALK protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules to the ALK protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ALK protein molecules.
Caption: Mechanism of ALK degradation by this compound and TL13-12.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and TL13-12, comparing their ALK inhibition and degradation capabilities, as well as their off-target kinase degradation profiles.
Table 1: In Vitro ALK Inhibition and Degradation
| Parameter | This compound | TL13-12 | Reference(s) |
| ALK Inhibition (IC50) | 0.14 nM | 0.69 nM | [2],[4] |
| ALK Degradation (DC50) in H3122 cells | 10 nM | 10 nM | [2],[6] |
| ALK Degradation (DC50) in Karpas 299 cells | 40 nM | 180 nM | [2],[4] |
| ALK Degradation (DC50) in Kelly cells | Not Reported | 50 nM | [5] |
Table 2: Off-Target Kinase Degradation (IC50 values)
| Kinase | This compound (nM) | TL13-12 (nM) | Reference(s) |
| Aurora A | 8550 | 13.5 | [2],[4] |
| FER | 42.4 | 5.74 | [2],[4] |
| PTK2 (FAK) | 25.4 | 18.4 | [2],[4] |
| RPS6KA1 (RSK1) | 677 | 65 | [2],[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the extent of ALK protein degradation following treatment with this compound or TL13-12.
Caption: Workflow for Western Blot analysis of protein degradation.
Detailed Steps:
-
Cell Culture: Culture human cancer cell lines (e.g., H3122, Karpas 299) in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of this compound or TL13-12 for a specified duration (e.g., 16 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ALK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the ALK signal to the loading control to determine the relative protein degradation.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against ALK kinase activity.
Detailed Steps:
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the ADP-Glo™ reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of this compound and TL13-12 in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a multi-well plate, combine the ALK enzyme, the specific substrate, and the diluted compounds. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or TL13-12 and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of cell viability and calculate the EC50 values.
Discussion and Conclusion
Both this compound and TL13-12 are potent degraders of the ALK protein. This compound demonstrates superior potency in inhibiting ALK kinase activity in vitro (IC50 of 0.14 nM vs. 0.69 nM for TL13-12).[2][4] In terms of degradation, both compounds are highly effective in H3122 cells with a DC50 of 10 nM.[2][6] However, this compound shows significantly better degradation potency in Karpas 299 cells (DC50 of 40 nM) compared to TL13-12 (DC50 of 180 nM).[2][4]
Regarding off-target effects, TL13-12 exhibits more potent degradation of several other kinases, including Aurora A, FER, PTK2, and RPS6KA1, at lower concentrations compared to this compound.[2][4] This suggests that this compound may have a more favorable selectivity profile.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. OUH - Protocols [ous-research.no]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
A Comparative Analysis of TL13-112 and Approved ALK Inhibitors for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel anaplastic lymphoma kinase (ALK) PROTAC degrader, TL13-112, against established ALK inhibitors: crizotinib, alectinib, and lorlatinib. While comprehensive in vivo efficacy data for this compound is not yet publicly available, this document summarizes existing in vitro data for this compound and compares it with the preclinical in vivo efficacy of approved ALK inhibitors, offering a valuable resource for researchers in the field of targeted cancer therapy.
Executive Summary
Anaplastic lymphoma kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of ALK inhibitors has significantly improved patient outcomes. This compound, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic modality designed to induce the degradation of the ALK protein rather than simply inhibiting its kinase activity. This guide presents a comparative overview of the available data to assess the potential of this compound in relation to standard-of-care ALK inhibitors.
Mechanism of Action: A Tale of Inhibition vs. Degradation
Approved ALK inhibitors like crizotinib, alectinib, and lorlatinib are ATP-competitive small molecules that bind to the kinase domain of the ALK fusion protein, thereby inhibiting its downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cancer cell proliferation and survival.[1][2][3][4]
In contrast, this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This degradation-based mechanism offers the potential to overcome resistance mechanisms associated with kinase inhibitors, such as point mutations in the ALK kinase domain.[7]
dot
Caption: Mechanism of Action: ALK Inhibitors vs. This compound.
Data Presentation: In Vitro and In Vivo Efficacy
A direct comparison of in vivo efficacy between this compound and approved ALK inhibitors is currently limited by the lack of published in vivo data for this compound. The following tables summarize the available in vitro data for this compound and preclinical in vivo data for crizotinib, alectinib, and lorlatinib.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ALK activity) | - | 0.14 nM | [5][7] |
| DC50 (ALK degradation) | H3122 | 10 nM | [7][8][9][10][11] |
| DC50 (ALK degradation) | Karpas 299 | 40 nM | [7][8][9][10][11] |
Table 2: Preclinical In Vivo Efficacy of Crizotinib
| Xenograft Model | Dosing Regimen | Key Findings | Reference |
| H3122 (NSCLC) | 50 mg/kg, daily, oral | Significant tumor growth inhibition. | [1][12] |
| Karpas299 (ALCL) | 100 mg/kg, daily, oral | Complete tumor regression. | [1][7] |
| EML4-ALK Murine Model | 50-100 mg/kg, daily, oral | Superior response rate and progression-free survival compared to chemotherapy. | [12] |
Table 3: Preclinical In Vivo Efficacy of Alectinib
| Xenograft Model | Dosing Regimen | Key Findings | Reference |
| SNU-2535 (NSCLC) | 2, 6, 20 mg/kg, daily, oral | Dose-dependent tumor regression. | [3] |
| NGP (Neuroblastoma) | 25 mg/kg, daily, intraperitoneal | Inhibition of PI3K/Akt/mTOR signaling and induction of apoptosis. | [13] |
| CLB-BAR (Neuroblastoma) | 20 mg/kg, daily, oral | Robust anti-tumor growth. | [8] |
| A925L (NSCLC) | 25 mg/kg, daily, oral | Tumor regression. | [4] |
Table 4: Preclinical In Vivo Efficacy of Lorlatinib
| Xenograft Model | Dosing Regimen | Key Findings | Reference |
| ALK-positive CDX models | 1-10 mg/kg, daily, oral | Tumor growth inhibition. | [2] |
| Karpas 299 (ALCL) | Not specified | Tumor regression and delayed relapses when combined with an mTOR inhibitor. | [14] |
| Lorlatinib-resistant models | 0.5-2 mg/kg, twice daily, oral | Used to study mechanisms of resistance. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo xenograft studies with approved ALK inhibitors.
General Xenograft Tumor Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., H3122, Karpas 299, SNU-2535) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[16]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated using the formula: (Length x Width^2) / 2.[2]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., crizotinib, alectinib, lorlatinib) is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival may also be monitored.
-
Pharmacodynamic Studies: At the end of the study, tumors may be excised for analysis of target engagement (e.g., phosphorylation of ALK and downstream signaling proteins) by methods like Western blotting or immunohistochemistry.
dot
Caption: A typical experimental workflow for in vivo xenograft studies.
ALK Signaling Pathway
The ALK receptor tyrosine kinase, upon activation by ligand binding or through oncogenic fusion, triggers a cascade of downstream signaling pathways that are fundamental to cancer cell pathogenesis. Understanding this pathway is key to appreciating the mechanism of action of ALK-targeted therapies.
dot
Caption: Key downstream signaling pathways activated by ALK.
Conclusion and Future Directions
The available in vitro data suggest that this compound is a potent and selective degrader of the ALK protein. Its novel mechanism of action holds the promise of overcoming resistance to traditional ALK inhibitors. However, a comprehensive assessment of its in vivo efficacy is pending the publication of preclinical animal studies.
The established ALK inhibitors—crizotinib, alectinib, and lorlatinib—have demonstrated significant anti-tumor activity in various preclinical xenograft models, which has translated to successful clinical outcomes. Future research should focus on conducting in vivo studies with this compound in relevant cancer models, including those resistant to current ALK inhibitors. Direct, head-to-head preclinical comparisons will be crucial to fully elucidate the therapeutic potential of this promising new agent in the landscape of ALK-targeted therapies.
References
- 1. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-techne.com [bio-techne.com]
- 11. rndsystems.com [rndsystems.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validating Off-Target Kinase Degradation by TL13-112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TL13-112, a potent anaplastic lymphoma kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader, with alternative molecules. It is designed to assist researchers in validating the on-target and off-target effects of this compound and similar compounds, offering detailed experimental protocols and comparative data to inform drug development strategies.
Executive Summary
This compound is a heterobifunctional molecule that induces the degradation of ALK by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase. While highly potent against its primary target, understanding its off-target degradation profile is crucial for predicting potential therapeutic windows and toxicity. This guide compares this compound with another ALK PROTAC, TL13-12, the ALK tyrosine kinase inhibitor (TKI) lorlatinib, and another ALK degrader, MS4078, highlighting differences in their on-target potency and off-target effects.
Data Presentation: Quantitative Comparison of ALK-Targeted Compounds
The following tables summarize the in vitro inhibitory and degradation activities of this compound and its comparators against ALK and a panel of common off-target kinases.
Table 1: On-Target and Off-Target Inhibitory Activity (IC50, nM)
| Compound | ALK | Aurora A | FER | PTK2 | RPS6KA1 |
| This compound | 0.14[1] | 8550[1] | 42.4[1] | 25.4[1] | 677[1] |
| TL13-12 | 0.69[2] | 13.5[2] | 5.74[2] | 18.4[2] | 65[2] |
| Lorlatinib | <0.07 (Kᵢ) | - | - | - | - |
| MS4078 | 19 (Kᵈ) | - | - | - | - |
Table 2: On-Target and Off-Target Degradation Activity (DC50, nM)
| Compound | ALK (H3122 cells) | ALK (Karpas 299 cells) | Off-Target Kinases |
| This compound | 10[1][3][4] | 40[1][3][4] | Aurora A, FER, PTK2, RPS6KA1 |
| TL13-12 | 10[2] | 180[1][2] | Aurora A, FER, PTK2, RPS6KA1 |
| MS4078 | 59 (NCI-H2228 cells) | 11 (SU-DHL-1 cells) | Not extensively reported |
Note: Specific DC50 values for the off-target kinases for this compound and TL13-12 are not consistently reported across public sources. Proteomic studies confirm their degradation.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for off-target validation.
Caption: Comparison of ALK-targeted agents.
Experimental Protocols
Detailed methodologies are provided below for key experiments to validate the off-target degradation profile of this compound.
Global Proteomics for Off-Target Profiling (TMT-based)
This protocol provides a high-throughput, quantitative assessment of protein abundance changes across the proteome following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Plate cells (e.g., H3122, Karpas 299) at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16 hours).
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
b. Protein Extraction, Digestion, and TMT Labeling:
-
Lyse cell pellets in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins with trypsin overnight at 37°C.
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions. Each TMT reagent will correspond to a specific treatment condition.
-
Combine the labeled peptide samples.
c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined, labeled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
d. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
Western Blotting for Validation of Off-Target Degradation
This method is used to confirm the degradation of specific off-target kinases identified by proteomics.
a. Sample Preparation:
-
Treat and harvest cells as described in the proteomics protocol.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the off-target kinase of interest (e.g., anti-Aurora A, anti-FER) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest signal to a loading control (e.g., GAPDH, β-actin).
NanoBRET™ Target Engagement Assay
This assay measures the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase in live cells.
a. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for the target kinase fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
b. Assay Procedure:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add this compound at various concentrations.
-
Add the Nano-Glo® Luciferase Assay Substrate.
-
Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of the this compound concentration to determine the BRET50, which represents the concentration of PROTAC required to achieve 50% of the maximal BRET signal.
Conclusion
Validating the off-target degradation profile of PROTACs like this compound is a critical step in their preclinical development. This guide provides a framework for a comparative analysis of this compound against other ALK-targeting agents. The provided data tables and experimental protocols offer a starting point for researchers to design and execute robust validation studies. By combining global proteomics with targeted validation methods, a comprehensive understanding of a PROTAC's selectivity and potential liabilities can be achieved, ultimately guiding the development of safer and more effective targeted protein degraders.
References
- 1. TL 13-12 | Active Degraders: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of TL13-112, an ALK-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) PROTAC® (Proteolysis Targeting Chimera) degrader. This compound is a heterobifunctional molecule composed of the ALK inhibitor Ceritinib conjugated to a ligand for the Cereblon E3 ubiquitin ligase. This design enables the targeted degradation of ALK via the ubiquitin-proteasome system.[1] Understanding the selectivity of such molecules is critical for predicting potential off-target effects and advancing their therapeutic development.
This document contrasts the activity of this compound with its parent inhibitor, Ceritinib, and a related ALK degrader, TL13-12, providing quantitative data on their effects on both the primary target and known off-target kinases.
Comparative Data: Inhibition and Degradation Profiles
The following tables summarize the biochemical inhibition (IC₅₀) and cellular degradation (DC₅₀) activities of this compound and comparator compounds against ALK and several known off-target kinases. Lower values indicate higher potency.
Table 1: Biochemical Kinase Inhibition (IC₅₀, nM)
| Compound | ALK | Aurora A | FER | PTK2 | RPS6KA1 | IGF-1R | InsR | FLT3 |
| This compound | 0.14[2][3] | 8550[2][3] | 42.4[2][3] | 25.4[2][3] | 677[2][3] | - | - | - |
| TL13-12 | 0.69[4] | 13.5[4] | 5.74[4] | 18.4[4] | 65[4] | - | - | - |
| Ceritinib | 0.20[5] | - | - | - | - | 8[5] | 7[5] | 60[5] |
Data not available is denoted by "-".
Table 2: Cellular Protein Degradation (DC₅₀, nM)
| Compound | Cell Line | ALK |
| This compound | H3122 | 10[1][2][3] |
| Karpas 299 | 40[1][2][3] | |
| TL13-12 | H3122 | 10[4][6] |
| Karpas 299 | 180[4][6] |
Note: Proteomic studies confirm that this compound and TL13-12 also induce the degradation of PTK2, FER, RPS6KA1, and Aurora A in cells, though specific DC₅₀ values for these off-targets are not consistently reported.[7][8]
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.
Methodology:
-
Compound Preparation: Test compounds (e.g., this compound) are serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Setup: The diluted compounds are dispensed into wells of a microtiter plate (e.g., 384-well). Control wells containing only DMSO (100% activity) and wells without the enzyme (0% activity) are included.
-
Kinase Reaction: A reaction mixture containing the purified kinase (e.g., ALK) and a specific substrate peptide is added to the wells. The plate is incubated to allow the compounds to bind to the kinase.[2]
-
Initiation: The kinase reaction is started by adding ATP to all wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[2]
-
Detection: The reaction is stopped, and a detection reagent is added. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, this involves antibodies labeled with donor and acceptor fluorophores that bind to the phosphorylated substrate.
-
Data Acquisition: The FRET signal is measured using a plate reader. The signal intensity is proportional to the amount of substrate phosphorylation and thus, kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. The IC₅₀ value is determined by fitting the data to a dose-response curve.[1]
Cellular Off-Target Profiling via Mass Spectrometry Proteomics
This method provides an unbiased, global view of changes in protein abundance across the proteome following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., H3122) are cultured and treated with the PROTAC molecule (e.g., this compound) at various concentrations for a specified time (e.g., 4-16 hours).[7] A vehicle control (DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed to extract the entire proteome.[9]
-
Protein Digestion: Proteins are digested into smaller peptides using an enzyme like trypsin.
-
Quantitative Labeling (Optional): Peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: The peptide samples are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.[9]
-
Data Analysis: The MS data is processed to identify and quantify thousands of proteins. The abundance of each protein in the PROTAC-treated samples is compared to the vehicle control to identify proteins that have been significantly degraded.[9] This reveals both the intended on-target degradation and any unintended off-target effects.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of this compound-mediated ALK degradation via ternary complex formation and proteasomal machinery.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining biochemical inhibition (IC₅₀) and cellular degradation off-targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TL 13-12 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chempro-innovations.com [chempro-innovations.com]
A Comparative Analysis of the Degradation Kinetics of TL13-112 and Other Pioneering PROTACs
This guide provides a detailed comparison of the degradation kinetics of the anaplastic lymphoma kinase (ALK) degrader, TL13-112, with other well-characterized Proteolysis Targeting Chimeras (PROTACs): MZ1, dBET1, and ARV-110. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance, supported by experimental data and protocols.
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1] They consist of a ligand that binds the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The efficiency of this process is defined by key kinetic parameters such as the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the rate of degradation.[4]
Quantitative Comparison of PROTAC Degradation Kinetics
The performance of a PROTAC is contingent on numerous factors, including the specific target, the recruited E3 ligase, the cell type, and the physicochemical properties of the molecule itself. The following table summarizes key degradation parameters for this compound and other notable PROTACs.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Degradation Time Course |
| This compound | Anaplastic Lymphoma Kinase (ALK) | Cereblon (CRBN) | H3122 | 10 nM[5][6][7] | >99%[8] | Onset at 4h; Max degradation at 16h[5][6] |
| Karpas 299 | 40 nM[5][6][7] | >90% (inferred) | Onset at 8h; Max degradation at 16h[5][6] | |||
| MZ1 | BRD4 (preferentially) | von Hippel-Lindau (VHL) | H661 | 8 nM[9] | >95% (inferred) | Complete degradation at 100 nM[9] |
| BRD2, BRD3 | H838 | 23 nM[9] | >95% (inferred) | Complete degradation of BRD2/3 at 2 µM[9] | ||
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | MV4;11 | ~100 nM for complete degradation[10] | >85% at 100 nM[10] | Marked depletion at 1h; Complete at 2h[10] |
| Breast Cancer Cells | 430 nM (EC50)[11] | Not Specified | Not Specified | |||
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Prostate Cancer Cells | ~1 nM[12] | >90% (in vivo)[12] | >90% reduction within 16h (in vivo)[13] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the processes described, the following diagrams illustrate the general mechanism of Cereblon-recruiting PROTACs and the standard experimental workflow for assessing protein degradation.
Caption: General mechanism of a Cereblon-recruiting PROTAC like this compound.
Caption: Standard experimental workflow for Western Blot analysis of PROTAC efficacy.
Experimental Protocols
The determination of PROTAC degradation kinetics predominantly relies on quantifying the target protein levels following treatment. Western blotting is the most common and accessible method for this purpose.[14]
Protocol: Determining Target Protein Degradation via Western Blotting
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell lines (e.g., H3122 for ALK) in multi-well plates to achieve 70-80% confluency at the time of harvest.[15]
-
Prepare serial dilutions of the PROTAC (e.g., this compound) in complete cell culture medium. A typical concentration range is 0.01 µM to 10 µM.[15]
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC dose.[15]
-
Treat cells for a specified time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[5][10]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Harvest the cell lysates and clear them by centrifugation to pellet cell debris.[16]
-
Determine the protein concentration of the supernatant for each sample using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.[16]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (typically 20-30 µg) from each sample by boiling in Laemmli sample buffer.[15][16]
-
Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.[16]
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ALK) overnight at 4°C.[15]
-
Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[15]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]
-
Perform a final series of washes.
-
To ensure equal loading, the membrane is typically stripped and re-probed or simultaneously probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).[15]
-
-
Data Acquisition and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[15]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Alternative Methodologies: While Western blotting is a gold standard, newer, higher-throughput methods are increasingly used. These include capillary-based immunoassays (e.g., Simple Western™/Jess), which are fully automated, and live-cell reporter systems (e.g., HiBiT), which allow for real-time kinetic measurements of protein degradation.[17]
References
- 1. bioengineer.org [bioengineer.org]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 4. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. selvita.com [selvita.com]
A Head-to-Head Battle of ALK Degraders: TL13-112 vs. a TAE684-Based Degrader
For researchers and drug development professionals, the targeted degradation of anaplastic lymphoma kinase (ALK) represents a promising therapeutic strategy for cancers harboring ALK fusions. This guide provides a side-by-side comparison of two prominent ALK-targeting proteolysis-targeting chimeras (PROTACs): TL13-112, derived from the ALK inhibitor ceritinib, and a degrader based on the ALK inhibitor TAE684, exemplified by TL13-12.
This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid in the informed selection and application of these novel therapeutic agents.
At a Glance: Performance Comparison
The following tables provide a summary of the key performance metrics for this compound and the TAE684-based degrader, TL13-12. It is important to note that the data presented is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.
| Parameter | This compound (Ceritinib-Based) | TL13-12 (TAE684-Based) | Reference |
| Target Protein | Anaplastic Lymphoma Kinase (ALK) | Anaplastic Lymphoma Kinase (ALK) | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [1][2] |
| Parent ALK Inhibitor | Ceritinib | TAE684 | [3] |
Table 1: General Characteristics of this compound and TL13-12
| Cell Line | Metric | This compound | TL13-12 | Reference |
| H3122 (NSCLC) | DC50 | ~10 nM | Not Reported | [1] |
| Karpas 299 (ALCL) | DC50 | 40 nM | 180 nM | [1][2] |
| Kelly (Neuroblastoma) | DC50 | Not Reported | 50 nM | [2] |
| - | IC50 (ALK activity) | 0.14 nM | 0.69 nM | [1] |
Table 2: In Vitro Degradation and Inhibitory Potency
| Off-Target Kinase | This compound (IC50) | TL13-12 (IC50) | Reference |
| Aurora A | 8550 nM | 13.5 nM | [1] |
| FER | 42.4 nM | 5.74 nM | [1] |
| PTK2 (FAK) | 25.4 nM | 18.4 nM | [1] |
| RPS6KA1 (RSK1) | 677 nM | 65 nM | [1] |
Table 3: Selectivity Profile Against a Panel of Kinases
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and TAE684-based degraders function as PROTACs. They are heterobifunctional molecules that simultaneously bind to the target protein (ALK) and an E3 ubiquitin ligase (Cereblon). This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.
The degradation of ALK effectively shuts down its downstream signaling pathways, which are crucial for the proliferation and survival of cancer cells. These pathways include the STAT3, PI3K/Akt, and MAPK/ERK pathways.
Experimental Corner: Protocols for Evaluation
To facilitate the replication and further investigation of these degraders, detailed protocols for key experimental assays are provided below.
Western Blotting for ALK Degradation
This protocol is used to quantify the reduction in ALK protein levels following treatment with the degraders.
Materials:
-
Cancer cell lines (e.g., H3122, Karpas 299)
-
This compound and/or TAE684-based degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the degrader or vehicle control for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of ALK degradation.
In-Cell Ubiquitination Assay
This assay confirms that the degrader-induced protein loss is due to ubiquitination.
Materials:
-
Cancer cell lines
-
Degrader of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Anti-ALK antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate ALK protein using an anti-ALK antibody coupled to protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Detection: Perform a western blot using an anti-ubiquitin antibody to detect the polyubiquitinated ALK species.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the degraders on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Degrader of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
Both this compound and TAE684-based degraders are potent molecules for inducing the degradation of ALK in cancer cells. The choice between these degraders may depend on the specific cellular context, the desired selectivity profile, and the potential for off-target effects. The data suggests that while both are effective, their potency can vary between different cancer cell lines. Further head-to-head studies are warranted to fully elucidate the comparative advantages of each degrader and to guide their clinical development. This guide provides a foundational framework for researchers to understand, evaluate, and utilize these promising therapeutic agents.
References
Safety Operating Guide
Proper Disposal and Safe Handling of TL13-112: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the PROTAC ALK degrader, TL13-112, including operational and disposal plans.
This guide offers procedural, step-by-step guidance to directly address operational questions concerning this compound, fostering a culture of safety and building trust in handling this potent research compound.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of key safety measures:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (standard BS EN 374:2003 or equivalent), protective clothing, and eye/face protection.[1] |
| Ventilation | Use in a well-ventilated area or a chemical fume hood with an independent air supply.[2][3] |
| Handling Practices | Avoid inhalation of dust or aerosols.[2][3] Prevent contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Storage | Store in a cool, well-ventilated area at -20°C.[4] Keep the container tightly sealed and away from direct sunlight.[4] |
| Spill Response | In case of a spill, do not allow the product to enter drains.[2][4] Cover the spillage with a suitable absorbent material and collect it for proper disposal as described in the disposal procedures.[2][4] |
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2][4] |
Proper Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Unused this compound solid waste.
-
Contaminated materials (e.g., pipette tips, vials, absorbent paper).
-
Solutions of this compound in solvents (e.g., DMSO).
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed and specialized disposal company.[2]
-
All disposal methods must be in accordance with national, regional, and local regulations for hazardous or toxic wastes.[2]
-
Contaminated packaging should also be disposed of as hazardous waste.[2]
Experimental Protocol: ALK Degradation Assay
This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the anaplastic lymphoma kinase (ALK) protein. The following is a generalized workflow for assessing its degradation activity in a cellular context.
References
Essential Safety and Handling Protocols for TL13-112
Disclaimer: A specific Material Safety Data Sheet (MSDS) for TL13-112 was not located in the available resources. The following guidance is based on general best practices for handling potent, research-grade chemical compounds. It is imperative to obtain and meticulously follow the official MSDS from your supplier before any handling, storage, or disposal of this compound. This information is intended to supplement, not replace, the manufacturer's specific safety protocols.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment and the specific procedures being performed.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of the compound or solvents. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Double gloving is recommended for potent compounds. |
| Body Protection | A lab coat or an impervious gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator with organic vapor cartridges may be necessary in the absence of adequate engineering controls. | Protects against inhalation of aerosols or fine powders, especially when handling the solid form. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Handling and Storage
Prudent laboratory practices are essential when working with potent compounds like this compound.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
-
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Storage: this compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] It should be kept in a tightly sealed container in a dry and well-ventilated place.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination. The following workflow outlines the general procedure for managing a chemical spill.
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including disposable gloves, bench paper, and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
